molecular formula C4HCl2N3O2 B016160 4,6-Dichloro-5-nitropyrimidine CAS No. 4316-93-2

4,6-Dichloro-5-nitropyrimidine

Numéro de catalogue: B016160
Numéro CAS: 4316-93-2
Poids moléculaire: 193.97 g/mol
Clé InChI: HCTISZQLTGAYOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Dichloro-5-nitropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4HCl2N3O2 and its molecular weight is 193.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89693. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,6-dichloro-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTISZQLTGAYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063409
Record name 4,6-Dichloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4316-93-2
Record name 4,6-Dichloro-5-nitropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4316-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,6-dichloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dichloro-5-nitropyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimidine, 4,6-dichloro-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,6-Dichloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-5-nitro-pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,6-Dichloro-5-nitropyrimidine CAS number 4316-93-2 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dichloro-5-nitropyrimidine (CAS: 4316-93-2)

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate for professionals in research, and drug development.

Core Properties and Data

This compound is a yellow crystalline solid.[1][2] It is a versatile building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[3][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below for quick reference.

PropertyValueCitations
CAS Number 4316-93-2[1][4][5][6][7][8][9][10][11][12]
Molecular Formula C₄HCl₂N₃O₂[4][5][6][7][10][13][14]
Molecular Weight 193.98 g/mol [4][5][6][7][10]
Appearance Yellow crystalline solid / White to off-white to pale brown solid[1][4]
Melting Point 100 - 103 °C[2][4][6]
Boiling Point 325.80 °C[5]
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. Also soluble in Chloroform, Ethyl Acetate, Methanol, and Toluene.[1][3][9]
Storage Conditions Store at 0-8 °C or <-15°C. Keep container tightly closed in a well-ventilated place.[4][5]
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Spectral Data TypeDetailsCitations
¹H NMR (DMSO-D6) δ 8.3 (s, 1H, Ar)[2]
¹³C NMR Spectra available.[14][15]
IR Spectrum Spectra available (KBr disc, nujol mull, ATR-IR).[1][10][14]
Mass Spectrum Electron ionization mass spectrum available.[1][15][16]

Synthesis and Reactivity

This compound is a key intermediate in organic synthesis.[2] Its reactivity is primarily defined by the two chlorine atoms and the nitro group attached to the pyrimidine (B1678525) ring, making it a versatile precursor for various derivatives.[3][4]

Experimental Protocol: Synthesis from 4,6-dihydroxy-5-nitropyrimidine (B14392)

A common laboratory-scale synthesis of this compound involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine.[2][7]

Materials:

  • 4,6-dihydroxy-5-nitropyrimidine (25 g, 160 mmol)

  • Phosphorus oxychloride (POCl₃) (96 mL, 1056 mmol)

  • Dimethylaniline (32.6 mL, 246 mmol)

  • Ice (300 g)

  • Ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (B109758)

Procedure:

  • A suspension of 4,6-dihydroxy-5-nitropyrimidine in phosphorus oxychloride is prepared.[2]

  • Dimethylaniline is added to the suspension.[2]

  • The reaction mixture is heated in an oil bath at 125-130 °C for 1 hour.[2]

  • Excess phosphorus oxychloride is removed by evaporation.[2]

  • The residue is carefully poured onto ice, leading to the formation of a solid product.[2]

  • The solid is collected by filtration.[2]

  • The filtrate is extracted with ether.[2]

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.[2]

  • The solvent is evaporated, and the resulting residue is purified by fast column chromatography using dichloromethane to yield the final product.[2]

This procedure typically affords the product in a 70% yield.[2]

Chemical Reactivity

The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, which allows for the introduction of various functional groups.[3] For instance, reactions with primary amines can lead to the formation of disubstituted dialkyl/arylamine pyrimidines.[17] The nitro group can also be a site for chemical modification, such as reduction to an amino group, further expanding the synthetic possibilities.[3]

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several high-stakes research and development areas.

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[4] Notably, it is an intermediate in the synthesis of Tenofovir, an antiviral drug used to treat HIV.[5] It is also used in developing treatments for bacterial infections and cancer.[4]

  • Agrochemicals: This compound is utilized in the formulation of herbicides and fungicides to protect crops.[1][4] Its mechanism of action in herbicidal applications involves the disruption of key enzymes and pathways essential for plant growth.[1]

  • Biochemical Research: Researchers use this compound in studies related to nucleic acid interactions, which aids in understanding genetic processes and identifying potential therapeutic targets.[4]

Safety and Handling

This compound is considered hazardous and requires careful handling.[18]

Hazard InformationDetailsCitations
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][8][14]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P403+P233, P405.[1][14]
Personal Protective Equipment Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area.[1][18]
Toxicity Toxic by inhalation, in contact with skin, and if swallowed.[1]

Visualized Data and Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

properties_and_applications cluster_properties Core Properties cluster_applications Key Applications Compound This compound CAS: 4316-93-2 PhysChem Physicochemical Properties (Yellow Solid, M.P. 100-103°C) Compound->PhysChem Spectral Spectral Data (NMR, IR, MS) Compound->Spectral Pharma Pharmaceuticals (e.g., Tenofovir Synthesis) Compound->Pharma Intermediate In Agro Agrochemicals (Herbicides, Fungicides) Compound->Agro Used In Research Biochemical Research (Nucleic Acid Studies) Compound->Research Tool For synthesis_workflow start Start: 4,6-dihydroxy-5-nitropyrimidine in POCl₃ add_reagent Add Dimethylaniline start->add_reagent heat Heat at 125-130°C for 1h add_reagent->heat evaporate Evaporate excess POCl₃ heat->evaporate quench Pour onto Ice & Filter evaporate->quench extract Extract with Ether quench->extract wash_dry Wash with Water/Brine & Dry extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end End Product: This compound purify->end reaction_pathway cluster_products Nucleophilic Substitution Products reactant This compound product_amine 4,6-Diamino-5-nitropyrimidine (via Aminolysis) reactant->product_amine + Primary Amines (e.g., R-NH₂) product_alkoxy 4-Alkoxy-6-chloro-5-nitropyrimidine (via Alkoxylation) reactant->product_alkoxy + Alcohol/Alkoxide (e.g., R-OH / R-O⁻)

References

physical and chemical properties of 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4,6-Dichloro-5-nitropyrimidine. It includes detailed experimental protocols, spectral data, and visualizations to support its application in research and development.

Core Properties of this compound

This compound is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a pyrimidine (B1678525) ring activated by an electron-withdrawing nitro group and two reactive chlorine atoms, allows for diverse chemical transformations.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄HCl₂N₃O₂[2]
Molecular Weight 193.98 g/mol [2]
Appearance Yellow crystalline solid[3]
Melting Point 100-103 °C[4]
Boiling Point 325.80 °C[4]
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF.[3]
CAS Number 4316-93-2[2]
InChIKey HCTISZQLTGAYOX-UHFFFAOYSA-N[2]
Spectral Data
  • ¹H NMR (DMSO-d₆): δ 8.3 (s, 1H, Ar-H).

  • ¹³C NMR: Spectral data is available and indicates the presence of the pyrimidine core carbons.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the aromatic ring, C-Cl bonds, and the nitro group.[2]

  • Mass Spectrometry (MS): The mass spectrum exhibits a molecular ion peak and fragmentation patterns consistent with the structure, including the characteristic isotopic signature of two chlorine atoms.[5][6] The fragmentation is primarily driven by the presence of the nitro group and the halogen atoms on the electron-deficient pyrimidine ring.[7]

Synthesis and Reactivity

Synthesis of this compound

The compound is typically synthesized from 4,6-dihydroxy-5-nitropyrimidine (B14392).[8]

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Reactant1 4,6-dihydroxy-5-nitropyrimidine Heating Heat to 125-130°C for 1 hour Reactant1->Heating Reactant2 Phosphoryl chloride (POCl₃) Reactant2->Heating Catalyst N,N-dimethylaniline Catalyst->Heating Workup Pour onto ice Heating->Workup Filtration Filter solid Workup->Filtration Extraction Extract with ether Filtration->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column chromatography Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.
Chemical Reactivity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon atoms. The electron-withdrawing nitro group and the nitrogen atoms in the pyrimidine ring activate the C4 and C6 positions for nucleophilic attack.

Common nucleophiles that react with this substrate include amines, alcohols, and thiols, leading to the corresponding substituted pyrimidines. These reactions are fundamental to the construction of more complex molecules, particularly in the synthesis of kinase inhibitors where the pyrimidine core often serves as a scaffold that mimics the adenine (B156593) ring of ATP, binding to the hinge region of the kinase active site.[9][10]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-5-nitropyrimidine (1 equivalent) in phosphoryl chloride (excess, ~6-7 equivalents).

  • Addition of Catalyst: To this suspension, carefully add N,N-dimethylaniline (1.5 equivalents).

  • Heating: Heat the reaction mixture in an oil bath to 125-130°C and maintain this temperature for 1 hour.

  • Work-up: After cooling, remove the excess phosphoryl chloride by evaporation under reduced pressure. Slowly and carefully pour the residue onto crushed ice.

  • Isolation and Purification: Collect the resulting solid by filtration. The filtrate can be extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. After solvent removal, the crude product is purified by column chromatography using dichloromethane (B109758) as the eluent to yield this compound as a light brown solid.

General Protocol for Nucleophilic Substitution with an Amine
  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or THF in a round-bottom flask.

  • Addition of Reagents: Add the desired amine (1-2 equivalents) and a base such as triethylamine (B128534) or diisopropylethylamine (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Applications in Drug Discovery: Kinase Inhibition

The dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors for cancer therapy.[3][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By substituting the chlorine atoms of this compound with various functional groups, medicinal chemists can design potent and selective inhibitors that target the ATP-binding site of specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11]

Kinase_Inhibition_Pathway General Kinase Inhibition Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Phosphorylation Autophosphorylation Receptor->Phosphorylation Activates ATP ATP ATP->Phosphorylation Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding Apoptosis Apoptosis Inhibitor->Apoptosis Induces Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Phosphorylation->Downstream Initiates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine-based inhibitor.

The diagram above illustrates a general mechanism where a pyrimidine-based inhibitor competes with ATP for the kinase's binding site. This prevents the autophosphorylation and activation of the kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival, and ultimately promoting apoptosis in cancer cells.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

References

An In-depth Technical Guide to 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 4,6-dichloro-5-nitropyrimidine, a key building block in medicinal and agricultural chemistry.

Chemical Structure and Properties

This compound is a substituted pyrimidine (B1678525) ring with the chemical formula C₄HCl₂N₃O₂. The presence of two electron-withdrawing chlorine atoms and a nitro group makes the pyrimidine ring highly electron-deficient, which is key to its reactivity.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference(s)
Molecular Formula C₄HCl₂N₃O₂[1][2]
Molecular Weight 193.98 g/mol [3]
CAS Number 4316-93-2[1]
InChI InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H[1][2]
Canonical SMILES C1=NC(=C(C(=N1)Cl)--INVALID-LINK--[O-])Cl[1]

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
Appearance Yellow crystalline solid[1]
Melting Point 100-103 °C[4]
Solubility Sparingly soluble in water. Soluble in approximately 8 parts of methanol. Soluble in other polar organic solvents.[1]
Storage Ambient temperatures, in a well-ventilated place with the container tightly closed.[1]

Spectroscopic Data

Detailed spectroscopic data is available for the characterization of this compound.

Table 3: Spectroscopic Data Summary

Spectrum TypeDataReference(s)
¹H NMR (DMSO-d6): δ 8.3 (s, 1H, Ar)[4]
¹³C NMR Spectrum available.[5]
Infrared (IR) Spectrum available.[5][6]
Mass Spectrometry (MS) Mass spectrum (electron ionization) available.[2][5][7]

Synthesis and Purification

This compound is typically synthesized by the chlorination of 4,6-dihydroxy-5-nitropyrimidine (B14392).

Experimental Protocol: Synthesis

A general and widely used procedure for the synthesis of this compound is as follows:

  • To a suspension of 4,6-dihydroxy-5-nitropyrimidine (1 equivalent) in phosphorus oxychloride (a large excess, serving as both reagent and solvent), N,N-dimethylaniline (catalytic amount) is added.

  • The reaction mixture is heated, typically in an oil bath at approximately 125-130 °C, for about 1 hour.

  • After the reaction is complete, the excess phosphorus oxychloride is removed by evaporation under reduced pressure.

  • The residue is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid product is collected by filtration. The aqueous filtrate can be further extracted with an organic solvent like ether to recover any dissolved product.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • After solvent removal, the crude product is purified.

Purification Methods

The crude this compound can be purified by recrystallization from a solvent such as petroleum ether or by fast column chromatography using a solvent system like dichloromethane.

G Synthesis Workflow of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 4,6-Dihydroxy-5-nitropyrimidine D Heating (125-130 °C, 1h) A->D B Phosphorus Oxychloride (POCl3) B->D C N,N-Dimethylaniline (Catalyst) C->D E Evaporation of excess POCl3 D->E F Quenching with Ice E->F G Filtration F->G H Extraction with Ether G->H Filtrate J Column Chromatography / Recrystallization G->J Solid I Washing and Drying H->I I->J K This compound J->K

References

Solubility Profile of 4,6-Dichloro-5-nitropyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-5-nitropyrimidine is a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its reactivity, stemming from the presence of two chlorine atoms and a nitro group on the pyrimidine (B1678525) ring, makes it a versatile building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a standard experimental protocol for solubility determination, and offers a logical workflow for solvent selection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₄HCl₂N₃O₂[1]
Molecular Weight 193.98 g/mol
Appearance Yellow Crystalline Solid[2]
Melting Point 100-103 °C
CAS Number 4316-93-2[1]

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the temperature. The presence of two chlorine atoms and a nitro group lends the molecule a degree of polarity, favoring its dissolution in polar organic solvents.[3]

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the public domain. However, one key data point has been identified:

SolventTemperatureSolubilityMethodReference
MethanolNot Specified~12.5 g/100 mL*Not Specified[2]

*Calculated from the reported solubility of "ca 8 parts of MeOH," which is interpreted as 1 gram of solute in 8 milliliters of solvent.

Qualitative Solubility Data

Qualitative solubility information has been derived from various sources, including synthesis and purification procedures.

SolventSolubilityObservations/ContextReference
Dimethyl Sulfoxide (DMSO)SolubleGenerally soluble in polar aprotic solvents.[3]
Dimethylformamide (DMF)SolubleGenerally soluble in polar aprotic solvents.[3]
ChloroformSolubleListed as a solvent.[4]
Ethyl AcetateSolubleListed as a solvent.[4]
TolueneSolubleListed as a solvent.[4]
Diethyl Ether (Et₂O)SolubleUsed as a solvent for extraction during synthesis.[2]
Dichloromethane (DCM)SolubleUsed as an eluent in column chromatography for purification.[2]
Petroleum Ether (b.p. 85-105 °C)Sparingly Soluble (Hot) / Insoluble (Cold)Used for recrystallization, indicating good solubility at elevated temperatures and poor solubility at lower temperatures.[2]
WaterInsoluble/Sparingly SolubleGenerally considered insoluble in aqueous environments.[3][5]

It is a general trend for the solubility of organic compounds to increase with a rise in temperature.[3]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following gravimetric method provides a reliable and straightforward approach.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest at a constant temperature. An excess of the solid is stirred in the solvent for a sufficient period to ensure equilibrium is reached. The undissolved solid is then removed, and the concentration of the solute in a known mass or volume of the clear supernatant is determined by evaporating the solvent and weighing the residual solute.[6]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pipettes and volumetric flasks

  • Oven or vacuum oven for drying

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vial and place it in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[7]

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, allow the undissolved solid to settle by stopping the agitation for a few hours.

    • Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point can be used.

    • Once the solvent is completely removed, place the container with the dried solute in an oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

    • Weigh the container with the dried solute on an analytical balance.

  • Calculation:

    • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of container + solute) - (Weight of empty container)] / (Volume of supernatant in mL) * 100

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent for a specific application, such as a chemical reaction or recrystallization, based on the solubility characteristics of this compound.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Define Application (e.g., Reaction, Recrystallization) check_reactivity Is the solvent reactive with This compound or other reagents? start->check_reactivity reaction_solvent Select Solvent for Reaction check_reactivity->reaction_solvent No, for Reaction recrystallization_solvent Select Solvent for Recrystallization check_reactivity->recrystallization_solvent No, for Recrystallization reject_solvent Reject Solvent check_reactivity->reject_solvent Yes high_solubility High solubility required at reaction temperature? reaction_solvent->high_solubility solubility_profile High solubility at high temperature and low solubility at low temperature? recrystallization_solvent->solubility_profile select_good_solvent Choose a 'Good' Solvent (e.g., DMF, DMSO, DCM, Ether) high_solubility->select_good_solvent Yes end Solvent Selected high_solubility->end No select_good_solvent->end select_recrystallization_solvent Choose a Recrystallization Solvent (e.g., Petroleum Ether, Methanol) solubility_profile->select_recrystallization_solvent Yes solubility_profile->reject_solvent No select_recrystallization_solvent->end

Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent.

References

Technical Guide: Physicochemical Properties of 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4,6-dichloro-5-nitropyrimidine, a key intermediate in the synthesis of various biologically active molecules.[1] This document includes a summary of its physical properties, detailed experimental protocols for thermal analysis, and a diagram illustrating its synthetic context.

Core Physicochemical Data

This compound is a solid at room temperature, appearing as a white to pale brown crystalline substance.[1][2] Its key physical properties are summarized in the table below.

PropertyValueSource
Melting Point 100 - 103 °C[1][2][3][4]
Boiling Point Data not available
Molecular Formula C₄HCl₂N₃O₂[1]
Molecular Weight 193.98 g/mol [1][3]
Appearance White to off-white to pale brown solid[1][2]

Experimental Protocols

The following are detailed methodologies for the determination of the melting point of solid organic compounds like this compound.

Melting Point Determination using a Capillary Tube Method (Thiele Tube or Melting Point Apparatus)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Thiele tube or a commercial melting point apparatus

  • Heating medium (e.g., mineral oil for Thiele tube)

  • Spatula

  • Mortar and pestle (optional, for pulverizing the sample)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end.[5][6][7] The sample should be packed to a height of 1-2 mm.[5][6]

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer with a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. The thermometer and attached capillary are then inserted into the Thiele tube containing a heating oil.[5]

    • Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.[2][7]

  • Heating: The apparatus is heated gently. For a preliminary determination, a rapid heating rate can be used to find an approximate melting range. For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.[2][7]

  • Observation and Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2][7][8] For a pure compound, this range is typically narrow (0.5-1.0 °C).[2]

Synthetic Pathway and Applications

This compound is a versatile synthetic intermediate.[1] It is commonly used in the development of pharmaceuticals, particularly for cancer and bacterial infection treatments, as well as in the formulation of agrochemicals like herbicides and fungicides.[1] Its synthesis typically involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine.

Below is a diagram illustrating the logical workflow of its synthesis and subsequent application.

G A 4,6-Dihydroxy-5-nitropyrimidine (Starting Material) B Chlorination Reaction (e.g., with POCl₃) A->B Reacts with C This compound (Intermediate) B->C Yields D Nucleophilic Aromatic Substitution C->D Undergoes E Pharmaceuticals D->E To produce F Agrochemicals D->F To produce

Caption: Synthetic workflow of this compound.

References

Spectroscopic Analysis of 4,6-Dichloro-5-nitropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4,6-dichloro-5-nitropyrimidine. It includes a summary of spectral data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound, which is a key building block in the synthesis of various pharmaceuticals and agrochemicals.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a single peak corresponding to the proton at the C2 position of the pyrimidine (B1678525) ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
~8.3Singlet1HC2-HDMSO-d₆

¹³C NMR Data

While a specific peak list is not available, the proton-decoupled ¹³C NMR spectrum is expected to show three signals corresponding to the three distinct carbon environments in the pyrimidine ring. The chemical shifts can be estimated based on the effects of the electronegative chloro and nitro substituents.

Predicted Chemical Shift (δ) ppmAssignmentNotes
> 155C4 / C6Carbons attached to chlorine atoms, expected to be significantly downfield.
150 - 155C2Carbon at position 2, influenced by adjacent nitrogen atoms.
130 - 140C5Carbon attached to the nitro group.
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)VibrationIntensity
~3100Aromatic C-H StretchWeak
1550 - 1600C=N/C=C Ring StretchMedium-Strong
1520 - 1560Asymmetric NO₂ StretchStrong
1340 - 1380Symmetric NO₂ StretchStrong
800 - 850C-N StretchMedium
600 - 840C-Cl StretchStrong

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound, which exists as a solid at room temperature.

NMR Spectroscopy Protocol

This protocol is for acquiring a standard ¹H and ¹³C NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

    • Ensure the sample is fully dissolved, using sonication if necessary.

    • Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely and label it.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Optimize the magnetic field homogeneity by shimming on the sample.

    • Acquire a standard 1D spectrum using appropriate parameters (e.g., spectral width, number of scans, relaxation delay). For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H).

    • Integrate the peaks in the ¹H spectrum.

IR Spectroscopy Protocol (Thin Solid Film Method)

This is a common and effective method for obtaining an IR spectrum of a solid compound.[1]

  • Sample Preparation:

    • Place a small amount (approx. 50 mg) of this compound into a small vial or test tube.[1]

    • Add a few drops of a volatile solvent, such as methylene (B1212753) chloride or acetone, to completely dissolve the solid.[1]

    • Using a pipette, drop a small amount of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[1]

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[1]

  • Data Acquisition:

    • Place the salt plate into the sample holder in the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis:

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • If peak intensities are too strong (flat-topped), the film is too thick. Clean the plate and prepare a new, thinner film using a more dilute solution.[1]

    • If peaks are too weak, add more solution to the plate and re-measure.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Purified this compound prep_nmr Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->prep_nmr prep_ir Dissolve in Volatile Solvent (e.g., CH2Cl2) start->prep_ir acq_1h Acquire 1H NMR Spectrum prep_nmr->acq_1h acq_ir Deposit on Salt Plate & Acquire FT-IR Spectrum prep_ir->acq_ir acq_13c Acquire 13C NMR Spectrum (Proton Decoupled) acq_1h->acq_13c analyze_nmr Process Spectra: - Fourier Transform - Phasing & Baseline Correction - Peak Identification acq_13c->analyze_nmr analyze_ir Process Spectrum: - Baseline Correction - Peak Picking acq_ir->analyze_ir interpretation Structural Confirmation: - Correlate NMR & IR data - Assign peaks to functional groups - Confirm molecular structure analyze_nmr->interpretation analyze_ir->interpretation

Caption: Workflow for Spectroscopic Analysis.

References

commercial suppliers of 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dichloro-5-nitropyrimidine for Researchers and Drug Development Professionals

Introduction

This compound is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a pyrimidine (B1678525) ring substituted with two chlorine atoms and a nitro group, imparts a high degree of reactivity, making it a valuable building block for the synthesis of a wide array of biologically active molecules.[1] This compound serves as a key precursor in the development of various pharmaceuticals, including treatments for bacterial infections and cancer, as well as in the formulation of herbicides and fungicides.[1] It is also utilized in biochemical research, particularly in studies involving nucleic acid interactions.[1] Notably, it is an intermediate in the synthesis of Tenofovir, an antiviral drug used to treat HIV.[2]

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The table below summarizes the product specifications from several prominent suppliers.

SupplierProduct NumberPurityAppearanceMelting Point (°C)Molecular FormulaMolecular Weight ( g/mol )CAS Number
Sigma-AldrichD69300≥97%Crystals100-103C₄HCl₂N₃O₂193.984316-93-2
Thermo ScientificA1497998%Light yellow to yellow crystalline powder100-104C₄HCl₂N₃O₂193.984316-93-2
TCID4105>98.0% (GC)White to Light yellow powder to crystal100-104C₄HCl₂N₃O₂193.984316-93-2
Chem-Impex02167White to off-white to pale brown solid100-103C₄HCl₂N₃O₂193.984316-93-2
BiosynthFD09665102C₄HCl₂N₃O₂193.984316-93-2

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4,6-dihydroxy-5-nitropyrimidine (B14392) with phosphorus oxychloride.[3][4]

Procedure 1:

  • Suspend 4,6-dihydroxy-5-nitropyrimidine (25 g, 160 mmol) in phosphoryl chloride (96 mL, 1056 mmol).[5]

  • Add dimethylaniline (32.6 mL, 246 mmol) to the suspension.[5]

  • Heat the reaction mixture in an oil bath at 125 °C, then increase the temperature to 130 °C and maintain for 1 hour.[5]

  • After the reaction is complete, remove the excess phosphoryl chloride by evaporation.[5]

  • Slowly pour the residue onto ice (300 g) to precipitate the solid product.[5]

  • Collect the solid by filtration.[5]

  • Extract the filtrate with ether.[5]

  • Combine the organic layers, wash with water and brine, and then dry with anhydrous sodium sulfate (B86663).[5]

  • Remove the solvent by evaporation and purify the residue by flash column chromatography using dichloromethane (B109758) to yield this compound as a light brown solid (21.5 g, 70% yield).[5]

Procedure 2:

  • Disperse 500 g of 5-nitro-4,6-dihydroxypyrimidine in 2000 ml of phosphorus oxychloride.[4]

  • Cool the mixture to 6 °C and add 2000 ml of diisopropylethylamine dropwise.[4]

  • After the addition is complete, raise the temperature to 100 °C and allow the reaction to proceed for 5 hours.[4]

  • Cool the mixture to 25 °C and remove excess phosphorus oxychloride by concentration under reduced pressure.[4]

  • Slowly pour the reaction mixture into 5 kg of crushed ice and stir for approximately 1 hour.[4]

  • Extract the mixture with 2000 ml of ethyl acetate.[4]

  • Adjust the pH of the aqueous layer to neutral with a saturated aqueous solution of sodium bicarbonate and wash once with a saturated aqueous solution of sodium chloride.[4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 600 g of this compound (yield: 97%).[4]

Reduction of this compound to 4,6-Dichloro-5-aminopyrimidine

The nitro group of this compound can be reduced to an amino group, a key step in the synthesis of various derivatives.

Reported Method: The reduction of this compound to its corresponding 5-amino derivative has been reported using iron (Fe) in the presence of acetic acid or hydrochloric acid (HCl).[6] An efficient system for aryl nitro reduction using Fe powder and calcium chloride (CaCl₂) has also been reported.[6]

Visualizations

The following diagrams illustrate key logical and chemical pathways involving this compound.

cluster_0 Research & Development Workflow Identify Need Identify Need Source Suppliers Source Suppliers Identify Need->Source Suppliers Procure Reagent Procure Reagent Source Suppliers->Procure Reagent Synthesize Derivative Synthesize Derivative Procure Reagent->Synthesize Derivative Biological Screening Biological Screening Synthesize Derivative->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization

Caption: A typical workflow for utilizing this compound in a drug discovery context.

cluster_1 Synthesis of this compound A 4,6-Dihydroxy-5-nitropyrimidine C This compound A->C Reaction B POCl₃, Dimethylaniline B->C Reagents

Caption: Synthesis of this compound from 4,6-dihydroxy-5-nitropyrimidine.

cluster_2 Application in Synthesis D This compound F 4,6-Dichloro-5-aminopyrimidine D->F Reduction E Fe / Acetic Acid E->F Reagents

Caption: Reduction of this compound to form the corresponding amino derivative.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Some suppliers recommend storage at temperatures below -15°C.[2]

References

safety and handling of 4,6-Dichloro-5-nitropyrimidine MSDS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 4,6-Dichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 4316-93-2), a key intermediate in the pharmaceutical and agrochemical industries. Adherence to these guidelines is critical for ensuring laboratory safety and procedural integrity.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Classification Summary [2]

ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning [1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

PropertyValueSource(s)
CAS Number 4316-93-2[1][3]
Molecular Formula C₄HCl₂N₃O₂[3]
Molecular Weight 193.97 g/mol [2][3]
Appearance White to light yellow or tan crystalline solid/powder[3][4][5]
Melting Point 100 - 103 °C[2][3][4]
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF.[5]
Stability Stable under normal conditions.[1]

Toxicological Information

While the toxicological properties have not been fully investigated, the available data indicates irritant properties[1]. No quantitative data on acute toxicity (e.g., LD50/LC50), mutagenic, reproductive, or teratogenic effects is currently available[1]. The primary target organ for single-exposure toxicity is the respiratory system[1][2].

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and maintain chemical integrity.

Experimental Protocol for Handling
  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood[1].

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the workflow diagram below. This includes chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards, chemical-resistant gloves, and a lab coat[1][1].

  • Avoiding Contact: Do not get the substance in eyes, on skin, or on clothing. Avoid breathing dust[1].

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Dust Formation: Avoid dust formation during handling and transfer[1].

Storage Protocol
  • Container: Keep the container tightly closed and store in a well-ventilated place[1].

  • Conditions: Store in a cool, dry place. Some suppliers recommend storage at 0-8 °C[3].

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents[1].

  • Security: For larger quantities or in shared spaces, consider storing locked up[1].

Visualization of Safety and Emergency Protocols

The following diagrams illustrate the logical workflows for selecting personal protective equipment and responding to accidental exposure.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling This compound hazard_check Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->hazard_check eye_prot Eye Protection: Wear chemical safety goggles (OSHA 29 CFR 1910.133 / EN166) hazard_check->eye_prot Eye Hazard skin_prot Skin Protection: Wear chemical-resistant gloves and protective clothing hazard_check->skin_prot Skin Hazard resp_prot Respiratory Protection: Use in well-ventilated area. Particle filter respirator needed if dust is generated or ventilation is poor. hazard_check->resp_prot Inhalation Hazard end_node Proceed with Handling eye_prot->end_node skin_prot->end_node resp_prot->end_node

Caption: PPE Selection Workflow for this compound.

Emergency_Response_Flowchart start Exposure Event Occurs exposure_type What type of exposure? start->exposure_type inhalation Inhalation exposure_type->inhalation Inhalation skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation_step1 Remove victim to fresh air. Keep at rest in a comfortable breathing position. inhalation->inhalation_step1 skin_step1 Take off contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. skin->skin_step1 eye_step1 Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. eye->eye_step1 inhalation_step2 If not breathing, give artificial respiration. inhalation_step1->inhalation_step2 get_medical Get Medical Advice/Attention if symptoms persist or develop. inhalation_step2->get_medical skin_step1->get_medical eye_step1->get_medical

Caption: First-Aid Emergency Response for Accidental Exposure.

Emergency and Disposal Procedures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry powder, or water spray[1]. For major fires, evacuate the area and fight the fire remotely due to the risk of explosion[1].

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas[1][6].

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[1].

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Avoid breathing dust. Wear the appropriate PPE as described in Section 4.1 and the diagram above.

  • Containment and Cleanup: Sweep up the spilled material, avoiding dust generation. Place it in a suitable, closed container for disposal[6].

  • Environmental Precautions: Prevent the substance from entering drains or waterways[6].

Waste Disposal Protocol

Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant[1]. Do not empty into drains[6].

References

The Dual Reactivity of 4,6-Dichloro-5-nitropyrimidine: A Technical Guide to its Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the reactivity of the chloro and nitro groups in 4,6-dichloro-5-nitropyrimidine, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's synthetic potential, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Executive Summary

This compound is a highly activated heterocyclic compound, primed for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine (B1678525) ring, powerfully augmented by the nitro group at the C5 position, renders the C4 and C6 positions exceptionally electrophilic. This guide elucidates the regioselective reactivity of the two chloro groups and explores the potential of the nitro group to act as a leaving group, providing a framework for the strategic design of novel chemical entities.

The Activating Power of the Nitro Group

The paramount influence on the reactivity of this compound is the C5-nitro group. Its strong -I (inductive) and -M (mesomeric) effects significantly reduce the electron density of the pyrimidine ring, thereby facilitating attack by a wide range of nucleophiles. This activation is crucial for the facile displacement of the chloro substituents, which are excellent leaving groups in this electron-deficient system. The general order of reactivity for nucleophilic substitution on halopyrimidines is C4(6) > C2 >> C5, a trend that holds true and is amplified in this molecule.[1]

Reactivity and Regioselectivity of the Chloro Groups

The two chlorine atoms at the C4 and C6 positions are the primary sites for nucleophilic attack. Due to the symmetrical nature of the molecule, these positions are chemically equivalent. However, substitution of the first chloro group can influence the reactivity of the second.

Monosubstitution

Under controlled conditions, monosubstitution can be achieved with a variety of nucleophiles, including amines, alcohols, and thiols. The reaction proceeds readily, often at room temperature or with gentle heating.

Disubstitution

Disubstitution occurs under more forcing conditions, such as higher temperatures or the use of a stronger base, allowing for the introduction of two different or identical nucleophiles. This sequential substitution provides a pathway to a diverse array of 4,6-disubstituted-5-nitropyrimidines.

Quantitative Analysis of Chloro Group Displacement

The following tables summarize the yields of mono- and disubstitution products with various nucleophiles, demonstrating the broad scope of this transformation.

Table 1: Monosubstitution of this compound with Alcohols

Nucleophile (Alcohol)ProductYield (%)
Prop-2-yn-1-ol4-Chloro-5-nitro-6-(prop-2-yn-1-yloxy)pyrimidineModerate
Benzyl alcohol4-(Benzyloxy)-6-chloro-5-nitropyrimidine47%
Ethanol4-Chloro-6-ethoxy-5-nitropyrimidine16%

Table 2: Disubstitution of this compound Derivatives with Amines

Starting MaterialNucleophile (Amine)ProductYield (%)
4-Chloro-6-(prop-2-yn-1-yloxy)pyrimidineN-BenzylamineN4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine55%
4-(Benzyloxy)-6-chloro-5-nitropyrimidineN-BenzylamineN4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine33%
4-Chloro-6-ethoxy-5-nitropyrimidineN-BenzylamineN4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine82%
4-Chloro-6-ethoxy-5-nitropyrimidineN-PropylamineN4,N6-Dipropyl-5-nitropyrimidine-4,6-diamine92%
4-Chloro-6-ethoxy-5-nitropyrimidineN-IsobutylamineN4,N6-Diisobutyl-5-nitropyrimidine-4,6-diamine83%

The Nitro Group: Activating Group and Potential Leaving Group

While the primary role of the nitro group in this molecule is activation, it is well-documented that a nitro group can act as a leaving group in SNAr reactions, particularly when the aromatic ring is highly electron-deficient. Displacement of a nitro group is generally more difficult than displacement of a halogen and often requires harsh reaction conditions.

In the context of this compound, the displacement of the nitro group is not the preferred reaction pathway under typical nucleophilic substitution conditions where the chloro groups are present. The C-Cl bonds are weaker and the chloride ion is a better leaving group than the nitrite (B80452) ion in this system. However, after substitution of the chloro groups, the reactivity of the nitro group could be explored with potent nucleophiles under more forcing conditions.

Experimental Protocols

General Procedure for Monosubstitution with Alcohols

To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF), a solution of the corresponding alcohol (1.0 equiv.) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) in THF is added dropwise at 0 °C. The reaction mixture is stirred for a specified time, and the solvent is removed under reduced pressure. The crude product is then purified by extraction and column chromatography.

General Procedure for Disubstitution with Amines

To a solution of the monosubstituted 4-alkoxy-6-chloro-5-nitropyrimidine (1.0 equiv.) in a suitable solvent like dichloromethane (B109758) (DCM), the desired primary amine (2.0 equiv.) and a base such as triethylamine (B128534) (TEA) are added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified by standard work-up procedures and column chromatography.

Mechanistic Insights and Experimental Workflow

The following diagrams illustrate the generally accepted mechanism for nucleophilic aromatic substitution on this compound and a typical experimental workflow for the synthesis of disubstituted derivatives.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure A 4,6-Dichloro- 5-nitropyrimidine Intermediate Meisenheimer Complex (Resonance Stabilized) A->Intermediate Nu Nucleophile (Nu-) Nu->Intermediate Product Monosubstituted Product Intermediate->Product LG Chloride (Cl-) Intermediate->LG

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow Start Start: 4,6-Dichloro- 5-nitropyrimidine Step1 Monosubstitution (Alcohol, Base) Start->Step1 Intermediate 4-Alkoxy-6-chloro- 5-nitropyrimidine Step1->Intermediate Step2 Disubstitution (Amine, Base) Intermediate->Step2 Product 4-Alkoxy-6-amino- 5-nitropyrimidine Derivative Step2->Product Purification Work-up and Purification Product->Purification Final Final Product Purification->Final

Caption: Experimental Workflow for Disubstitution.

Conclusion

This compound is a highly valuable and reactive platform for the synthesis of a wide range of substituted pyrimidines. The chloro groups at the C4 and C6 positions are readily displaced by a variety of nucleophiles in a regioselective manner, a reactivity profile that is significantly enhanced by the C5-nitro group. While the nitro group's primary function is activation, its potential as a leaving group under specific conditions should not be overlooked. This guide provides the foundational knowledge for harnessing the unique reactivity of this molecule in the pursuit of novel chemical discovery.

References

The Lynchpin of Pyrimidine Chemistry: A Technical Guide to 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, 4,6-dichloro-5-nitropyrimidine stands out as a pivotal building block. Its unique electronic and structural features, characterized by two reactive chlorine atoms and a strongly electron-withdrawing nitro group, render it an exceptionally versatile precursor for the synthesis of a diverse array of complex heterocyclic compounds. This technical guide provides an in-depth exploration of the role of this compound in pyrimidine (B1678525) chemistry, detailing its synthesis, reactivity, and applications in the development of biologically active molecules.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine (B14392).[1] This reaction is typically carried out using phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,6-dihydroxy-5-nitropyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or Dimethylaniline

  • Ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4,6-dihydroxy-5-nitropyrimidine (1 equivalent) in phosphorus oxychloride (excess) is prepared.

  • The mixture is cooled in an ice bath, and N,N-diisopropylethylamine or dimethylaniline (1.5 equivalents) is added dropwise.

  • The reaction mixture is then heated to reflux (approximately 100-130°C) and maintained at this temperature for several hours (typically 1-5 hours).

  • After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is cooled and slowly poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • For further purification, the aqueous layer can be extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions. The presence of the nitro group at the C5 position strongly activates the pyrimidine ring towards nucleophilic attack, making the chlorine atoms excellent leaving groups. This allows for the sequential and regioselective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.

This versatile reactivity makes this compound a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[2] It is particularly valuable in the construction of fused heterocyclic systems such as purines and pteridines, which are core structures in many therapeutic agents.

Synthesis of Dihydropteridinones

This compound is a versatile building block for the solid-phase synthesis of dihydropteridinones, a class of compounds with significant biological activity. The synthetic strategy involves a sequential nucleophilic aromatic substitution followed by a reductive cyclization.

G start Fmoc-protected amino acid on Wang resin deprotection Fmoc deprotection start->deprotection coupling1 Coupling with this compound deprotection->coupling1 substitution Nucleophilic substitution with amino acid methyl ester coupling1->substitution cyclization Reductive cyclization (SnCl2) substitution->cyclization cleavage Cleavage from resin (TFA) cyclization->cleavage product Dihydropteridinone cleavage->product

Caption: Solid-phase synthesis of dihydropteridinones.

Synthesis of Substituted Purines

Substituted purines are another important class of bioactive molecules that can be efficiently synthesized from this compound. The general approach involves the sequential displacement of the two chlorine atoms with different amines, followed by reduction of the nitro group and subsequent cyclization to form the imidazole (B134444) ring of the purine.

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes the reaction conditions and yields for representative nucleophilic aromatic substitution reactions on chloropyrimidines, highlighting the versatility of this class of compounds.

NucleophileElectrophileSolventBaseTemperatureTimeYield (%)
Piperidine2-Chloro-5-nitropyridineEthanolEt₃NReflux3 h~95
Morpholine2-Chloro-5-nitropyridineEthanolEt₃NReflux3 h~92
Benzylamine2-Chloro-5-nitropyridineIsopropanol/H₂ONone80°C2 h~90
Aniline2-Chloro-5-nitropyridineDMFK₂CO₃100°C6 h~85
p-Methoxyaniline2-Chloro-5-nitropyridineDMFK₂CO₃100°C5 h~88
Cyclohexylamine2-Chloro-5-nitropyridineEthanolEt₃NReflux4 h~93

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Application in Kinase Inhibitor Synthesis: The Case of Zanubrutinib

While not directly synthesized from this compound, the Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib serves as an excellent example of a complex, biologically active molecule built upon a pyrimidine core, illustrating the downstream potential of pyrimidine chemistry.[1] Zanubrutinib is a potent and selective inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[1][3]

B-Cell Receptor (BCR) Signaling Pathway and Inhibition by Zanubrutinib

The following diagram illustrates the BCR signaling pathway and the mechanism of action of Zanubrutinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation downstream Downstream Signaling (NF-κB, PI3K/AKT) PLCG2->downstream survival Cell Proliferation & Survival downstream->survival Zanubrutinib Zanubrutinib Zanubrutinib->BTK Covalent Inhibition

Caption: Inhibition of the BCR signaling pathway by Zanubrutinib.

Zanubrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[1] This blocks the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells, making Zanubrutinib an effective therapeutic agent for various B-cell malignancies.[1][3]

Conclusion

This compound is a cornerstone reagent in modern pyrimidine chemistry. Its facile synthesis and predictable reactivity make it an invaluable tool for the construction of complex heterocyclic scaffolds. The ability to introduce diverse functionalities through sequential nucleophilic aromatic substitution reactions has cemented its role in the discovery and development of novel therapeutic agents, particularly in the realm of kinase inhibitors. As the demand for new and more effective pharmaceuticals continues to grow, the importance of versatile building blocks like this compound is set to increase, promising further innovations in the field of medicinal chemistry.

References

Methodological & Application

synthesis of 4,6-Dichloro-5-nitropyrimidine from 4,6-dihydroxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4,6-Dichloro-5-nitropyrimidine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of this compound, a critical intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine (B14392) using phosphoryl chloride (POCl₃).[2] Two distinct protocols are presented, utilizing different amine bases as catalysts, along with a summary of reaction parameters and a visual workflow to guide researchers.

Chemical Reaction Scheme

The overall reaction transforms the dihydroxy pyrimidine (B1678525) into its dichloro derivative through nucleophilic substitution.

Reaction_Scheme cluster_reagents Start 4,6-Dihydroxy-5-nitropyrimidine Product This compound Start->Product Chlorination Reagents Reagents Reagents->Start POCl3 Phosphoryl Chloride (POCl₃) Base Amine Base (e.g., N,N-Dimethylaniline or DIPEA) Conditions Conditions Conditions->Start Heat (100-130 °C)

Caption: Chemical transformation of 4,6-dihydroxy-5-nitropyrimidine.

Quantitative Data Summary

The choice of base and reaction conditions significantly impacts the reaction outcome. The following table summarizes key quantitative data from two established protocols.

ParameterProtocol 1Protocol 2
Starting Material 4,6-dihydroxy-5-nitropyrimidine (25 g)5-nitro-4,6-dihydroxypyrimidine (500 g)
Chlorinating Agent Phosphoryl Chloride (96 mL)Phosphoryl Chloride (2000 mL)
Base / Catalyst N,N-Dimethylaniline (32.6 mL)Diisopropylethylamine (DIPEA) (2000 mL)
Temperature 125-130 °C6 °C (initial), then 100 °C
Reaction Time 1 hour5 hours
Reported Yield 70%97%
Reported Purity Not specified, purified by column chromatography> 98%
Reference ChemicalBook[3]Patent CN110407757[2]

Experimental Protocols

Safety Precaution: Phosphoryl chloride is highly corrosive and reacts violently with water. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Protocol 1: Synthesis using N,N-Dimethylaniline

This protocol is adapted from a procedure described in ChemicalBook and is suitable for a moderate scale synthesis.[3]

Materials:

  • 4,6-dihydroxy-5-nitropyrimidine (25 g, 160 mmol)

  • Phosphoryl chloride (POCl₃) (96 mL, 1056 mmol)

  • N,N-Dimethylaniline (32.6 mL, 246 mmol)

  • Ice (300 g)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Dichloromethane (B109758)

Procedure:

  • To a suspension of 4,6-dihydroxy-5-nitropyrimidine (25 g) in phosphoryl chloride (96 mL), add N,N-dimethylaniline (32.6 mL).[3]

  • Heat the reaction mixture in an oil bath to 125 °C.[3]

  • Increase the temperature to 130 °C and maintain for 1 hour.[3]

  • After the reaction is complete, cool the mixture and remove the excess phosphoryl chloride by evaporation under reduced pressure.[3]

  • Slowly and carefully pour the resulting residue onto 300 g of crushed ice with stirring.[3]

  • Collect the solid that forms by filtration.[3]

  • Extract the filtrate with diethyl ether.[3]

  • Combine the organic layers and wash sequentially with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Remove the solvent by evaporation.[3]

Purification:

  • Purify the crude residue by fast column chromatography using dichloromethane as the eluent to yield this compound as a light brown solid (Expected yield: ~21.5 g, 70%).[3]

Protocol 2: High-Yield Synthesis using Diisopropylethylamine (DIPEA)

This protocol, adapted from patent CN110407757, is designed for a larger scale and reports a significantly higher yield.[2]

Materials:

  • 5-nitro-4,6-dihydroxypyrimidine (500 g)

  • Phosphoryl chloride (POCl₃) (2000 mL)

  • Diisopropylethylamine (DIPEA) (2000 mL)

  • Crushed ice (5 kg)

  • Ethyl acetate (B1210297) (2000 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • Disperse 5-nitro-4,6-dihydroxypyrimidine (500 g) in phosphoryl chloride (2000 mL).[2]

  • Cool the mixture to 6 °C in an ice bath.[2]

  • Add diisopropylethylamine (2000 mL) dropwise. The addition is exothermic and may produce white smoke.[2]

  • After the addition is complete, raise the temperature to 100 °C and maintain the reaction for 5 hours.[2]

  • Cool the mixture to 25 °C and concentrate under reduced pressure to remove excess phosphoryl chloride.[2]

  • Slowly pour the reaction residue into 5 kg of crushed ice and stir for approximately 1 hour.[2]

  • Extract the mixture with ethyl acetate (2000 mL).[2]

  • Adjust the pH of the aqueous layer to neutral with a saturated sodium bicarbonate solution.[2]

  • Wash the organic layer once with a saturated sodium chloride solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.[2]

Purification:

  • The resulting product, this compound, is reported to have a purity greater than 98% and a yield of 97% (Expected mass: ~600 g) without requiring column chromatography.[2]

General Experimental Workflow

The following diagram illustrates the general sequence of operations for the synthesis and purification of this compound.

Experimental_Workflow A 1. Reagent Setup (Pyrimidine, POCl₃, Base) B 2. Heating & Reaction (1-5 hours @ 100-130 °C) A->B C 3. Removal of Excess POCl₃ (Vacuum Distillation) B->C D 4. Quenching (Pouring onto Ice) C->D E 5. Isolation (Filtration & Extraction) D->E F 6. Washing & Drying (Organic Phase) E->F G 7. Purification (Chromatography or Direct Use) F->G H 8. Final Product (this compound) G->H

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Role of Phosphorus Oxychloride in the Synthesis of Chlorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols concerning the use of phosphorus oxychloride in the synthesis of chlorinated pyrimidine (B1678525) derivatives, which are pivotal intermediates in the development of pharmaceuticals and agrochemicals. A common misconception involves the direct reaction of 4,6-dichloro-5-nitropyrimidine with phosphorus oxychloride. Search results indicate that this compound is, in fact, synthesized from 4,6-dihydroxy-5-nitropyrimidine (B14392) using phosphorus oxychloride as a chlorinating agent. This process is a cornerstone in the production of versatile chemical building blocks.

Furthermore, this document will explore the synthesis of the related compound, 2,4,6-trichloro-5-nitropyrimidine (B1334791), which also utilizes phosphorus oxychloride. These compounds are of significant interest due to their enhanced reactivity, allowing for a wide range of chemical modifications essential for the creation of novel bioactive molecules.[1] The protocols and data presented herein are compiled from established chemical literature to aid researchers in their synthetic endeavors.

I. Synthesis of this compound

The conversion of 4,6-dihydroxy-5-nitropyrimidine to this compound is a critical step for subsequent functionalization. The hydroxyl groups of the starting material are replaced by chlorine atoms through the action of phosphorus oxychloride, often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline or N-ethyl-N,N-diisopropylamine.[2][3]

Reaction Pathway

Reaction_Pathway 4,6-dihydroxy-5-nitropyrimidine 4,6-dihydroxy-5-nitropyrimidine This compound This compound 4,6-dihydroxy-5-nitropyrimidine->this compound Chlorination POCl3_catalyst POCl₃ (Phosphorus oxychloride) + Catalyst POCl3_catalyst->this compound

Caption: Synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using N,N-Dimethylaniline [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-5-nitropyrimidine (25 g, 160 mmol) in phosphorus oxychloride (96 mL, 1056 mmol).

  • Addition of Catalyst: To this suspension, carefully add N,N-dimethylaniline (32.6 mL, 246 mmol).

  • Heating: Heat the reaction mixture in an oil bath to 125 °C, and then increase the temperature to 130 °C and maintain for 1 hour.

  • Work-up:

    • After the reaction is complete, remove the excess phosphorus oxychloride by evaporation under reduced pressure.

    • Slowly pour the residue onto crushed ice (300 g).

    • Collect the resulting solid by filtration.

    • Extract the filtrate with ether.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by evaporation and purify the residue by flash column chromatography using dichloromethane (B109758) as the eluent to yield this compound as a light brown solid.

Protocol 2: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine [4]

This protocol describes the chlorination of a related pyrimidine derivative, highlighting the general applicability of phosphorus oxychloride.

  • Reaction Setup: In a suitable reaction vessel, place 4,6-dihydroxy-2-methylthio-5-nitropyrimidine.

  • Chlorination: Add excess phosphorus oxychloride, which serves as both the reactant and the solvent.

  • Catalysis: Add a small amount of N,N-dimethylaniline as a catalyst.

  • Heating: Heat the mixture to reflux (100-110 °C).

  • Work-up and Purification: Following the reaction, the mixture is hydrolyzed, extracted with ethyl acetate, dried, and the product is precipitated and purified.

Data Presentation
ParameterProtocol 1[3]Protocol 2 (related compound)[4]
Starting Material 4,6-dihydroxy-5-nitropyrimidine4,6-dihydroxy-2-methylthio-5-nitropyrimidine
Chlorinating Agent Phosphorus oxychloridePhosphorus oxychloride
Catalyst N,N-dimethylanilineN,N-dimethylaniline
Solvent Phosphorus oxychloridePhosphorus oxychloride
Reaction Temperature 125-130 °C100-110 °C (Reflux)
Reaction Time 1 hourNot specified
Yield 70%40-80%
Product This compound4,6-dichloro-2-methylthio-5-nitropyrimidine
¹H NMR (DMSO-d₆) δ 8.3 (s, 1H, Ar)Not available

II. Synthesis of 2,4,6-Trichloro-5-nitropyrimidine

The synthesis of 2,4,6-trichloro-5-nitropyrimidine represents a further chlorination of the pyrimidine ring. While a direct reaction from this compound is not explicitly detailed in the provided search results, the synthesis of the parent compound, 2,4,6-trichloropyrimidine (B138864), from barbituric acid using phosphorus oxychloride is well-established and provides a relevant synthetic strategy.[5][6][7][8] This suggests that under forcing conditions, further chlorination of a dichloropyrimidine might be achievable.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Barbituric_Acid Barbituric Acid Reaction Reaction (70-115°C) Barbituric_Acid->Reaction POCl3_PCl5 POCl₃ / PCl₅ POCl3_PCl5->Reaction Product 2,4,6-Trichloropyrimidine Reaction->Product Distillation Distillation Product->Distillation Crystallization Crystallization Distillation->Crystallization Final_Product High-Purity Product Crystallization->Final_Product

Caption: General workflow for 2,4,6-trichloropyrimidine synthesis.

Key Considerations for Chlorination Reactions with Phosphorus Oxychloride
  • Catalyst: Tertiary amines like N,N-dimethylaniline or N,N-diethylaniline are often used to catalyze the chlorination of hydroxyl groups on the pyrimidine ring.[5][6][9]

  • Temperature: The reaction temperature is a critical parameter and is typically elevated, often in the range of 100-140 °C.[3][4][7]

  • Stoichiometry: Phosphorus oxychloride is frequently used in large excess, serving as both a reagent and a solvent.[3][4]

  • Work-up: The work-up procedure is crucial for isolating the product and removing excess phosphorus oxychloride and its byproducts. This often involves careful quenching with ice and subsequent extraction.[3]

III. Applications in Drug Development and Research

This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules.[1] Their utility stems from the reactive nature of the chlorine atoms, which can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups.

Areas of Application:

  • Pharmaceutical Development: These compounds serve as key building blocks for synthesizing pharmaceuticals, including those with potential applications in treating bacterial infections and cancer.[1]

  • Agrochemicals: They are utilized in the formulation of herbicides and fungicides.[1]

  • Biochemical Research: Researchers use these compounds in studies involving nucleic acid interactions to understand genetic processes and identify potential therapeutic targets.[1]

Conclusion

Phosphorus oxychloride is an indispensable reagent for the synthesis of chlorinated pyrimidines, including the important intermediate this compound. The protocols outlined in this document provide a foundation for the successful synthesis and application of these versatile compounds in various fields of chemical and biomedical research. Careful control of reaction conditions, particularly temperature and catalysis, is paramount for achieving high yields and purity. The reactivity of the resulting chlorinated pyrimidines opens up a vast chemical space for the development of novel molecules with significant biological activity.

References

The Versatility of 4,6-Dichloro-5-nitropyrimidine: A Key Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-5-nitropyrimidine is a highly versatile and reactive intermediate that serves as a crucial building block in the synthesis of a diverse range of pharmaceutical compounds. Its unique chemical structure, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, facilitates sequential nucleophilic substitution reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the antiplatelet drug Ticagrelor, various kinase inhibitors, and other biologically active molecules. Quantitative data is summarized in structured tables, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a comprehensive guide for researchers in drug discovery and development.

Introduction

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This compound, with its activated positions for nucleophilic attack, is an invaluable starting material for the synthesis of a variety of therapeutic agents. The strong electron-withdrawing effect of the nitro group significantly enhances the reactivity of the chlorine atoms at the 4 and 6 positions, allowing for controlled, sequential reactions with various nucleophiles.[1] This reactivity has been exploited in the development of drugs targeting a range of diseases, from cardiovascular conditions to cancer.[2][3] This application note will explore its utility in the synthesis of Ticagrelor, kinase inhibitors, and substituted aminopyrimidines.

Synthesis of Ticagrelor

Ticagrelor is a platelet aggregation inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[4] The synthesis of Ticagrelor often utilizes a derivative of this compound as a key intermediate.[1]

Synthetic Scheme Overview

A common synthetic route to Ticagrelor involves the reaction of a this compound derivative with a chiral cyclopentylamine (B150401) intermediate, followed by reduction of the nitro group, cyclization to form the triazole ring, and subsequent functional group manipulations to yield the final product.[1][4]

Quantitative Data for Ticagrelor Synthesis
Step No.Intermediate/ProductMolecular Weight ( g/mol )Yield (%)Purity (%)Reference
14,6-dichloro-5-nitro-2-(propylthio)pyrimidine266.1187.5>98[2]
22-({(3aR,4S,6R,6aS)-6-[(5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][4]dioxol-4-yl}oxy)ethanol492.0580-8598.8[4][5]
3Ticagrelor522.5785-9099.9[4]
Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine [2]

  • To a reaction flask, add 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine (6.9 g, 30 mmol) and phosphorus oxychloride (15 g).

  • Add N,N-Diisopropylethylamine (7.2 g) while maintaining the temperature below 25°C.

  • Heat the reaction mixture to 110-115°C and maintain for 4 hours.

  • Monitor the reaction completion by TLC.

  • After completion, cool the mixture to room temperature and slowly pour it into 100 mL of water.

  • Stir for 15 minutes and extract twice with toluene.

  • Combine the organic phases, wash with saturated sodium bicarbonate, saturated brine, and water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the product as a pale yellow oil.

Protocol 2: Synthesis of 2-({(3aR,4S,6R,6aS)-6-[(5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][4]dioxol-4-yl}oxy)ethanol [4][5]

  • In a 500 mL dry round bottom flask, dissolve 100 g of the cyclopentyl intermediate in 100 ml of ethanol (B145695) at room temperature.

  • Add 60 g of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, 105 g of Triethylamine (B128534), and 110 g of DBU.

  • Raise the temperature to reflux and maintain for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mass to room temperature and add 300 ml of HCl.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 300 ml).

  • Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulphate.

  • Crystallize the crude product from n-hexane to obtain the pure compound.

Experimental Workflow Diagram

G cluster_0 Synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine cluster_1 Synthesis of Ticagrelor Intermediate Start1 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine Reagents1 POCl3, DIPEA Start1->Reagents1 Reaction1 Chlorination (110-115°C, 4h) Reagents1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Product1 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine Workup1->Product1 Reagents2 Product1, TEA, DBU Start2 Cyclopentyl Intermediate Start2->Reagents2 Reaction2 Nucleophilic Substitution (Reflux, 2-3h) Reagents2->Reaction2 Workup2 Acidic Workup & Extraction Reaction2->Workup2 Product2 Ticagrelor Intermediate Workup2->Product2

Caption: Workflow for the synthesis of a key Ticagrelor intermediate.

Synthesis of Kinase Inhibitors

This compound and its analogs are valuable precursors for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies.[3][6] The dichloropyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.[3]

Targeted Kinases and Signaling Pathways

Derivatives of dichloropyrimidines have been shown to inhibit several kinases, including Anaplastic Lymphoma Kinase (ALK) and Aurora Kinases, which are implicated in the progression of various cancers.[3][6]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive tumor development by activating downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival.[2][5]

ALK_Signaling cluster_alk ALK Activation cluster_pathways Downstream Signaling cluster_outcome Cellular Response ALK_Dimer ALK Dimerization (Mutation/Fusion) RAS_MAPK RAS-MAPK Pathway ALK_Dimer->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK_Dimer->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK_Dimer->JAK_STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival JAK_STAT->Proliferation

Caption: Simplified ALK signaling pathway in cancer.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers and is associated with genomic instability. They regulate centrosome maturation, spindle assembly, and cytokinesis.[4][7]

Aurora_Kinase_Signaling cluster_aurora Aurora Kinase Activity cluster_processes Mitotic Events cluster_outcome Cell Division Aurora_A Aurora Kinase A Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle Aurora_B Aurora Kinase B Cytokinesis Cytokinesis Aurora_B->Cytokinesis Cell_Cycle Proper Cell Division Centrosome->Cell_Cycle Spindle->Cell_Cycle Cytokinesis->Cell_Cycle

Caption: Role of Aurora kinases in mitosis.

Quantitative Data for Kinase Inhibitor Synthesis
Compound TypeTarget KinaseIC50 (nM)Reference
Pyrimidine-basedAurora A< 200[8]
2,4-DiaminopyrimidineAurora A7.1[6]
2,4-DiaminopyrimidineAurora B25.7[6]
Pyridazine-basedALK520-23[9]
Experimental Protocols

Protocol 3: General Synthesis of 2,4-Diaminopyrimidine Kinase Inhibitors [6]

  • Dissolve 2,4-dichloro-5-nitropyrimidine (B15318) in a suitable solvent (e.g., isopropanol).

  • Add the first amine (1.0 eq) and a base such as diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to achieve selective substitution at the C4 position.

  • Monitor the formation of the 2-chloro-4-amino-5-nitropyrimidine intermediate by TLC or LC-MS.

  • After completion, add the second amine to the reaction mixture.

  • Increase the temperature to facilitate the substitution at the C2 position.

  • Upon completion of the second substitution, cool the reaction mixture.

  • Purify the resulting 2,4-diamino-5-nitropyrimidine derivative by column chromatography.

  • Reduce the nitro group to an amine using a suitable reducing agent (e.g., SnCl2 or H2/Pd-C).

  • The resulting triaminopyrimidine can be further modified to generate diverse kinase inhibitors.

Synthesis of Substituted Aminopyrimidines and Purine (B94841) Analogs

The reactivity of this compound also allows for the synthesis of a variety of substituted aminopyrimidines, which can serve as precursors to purine analogs.[10][11] Purines are fundamental components of nucleic acids and are involved in numerous biological processes, making their analogs valuable in drug discovery.[12]

Quantitative Data for Aminopyrimidine Synthesis
ProductStarting MaterialReagentsYield (%)Reference
N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamineThis compoundBenzylamine, TEA55-82[7][10]
N4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamineThis compoundIsopropylamine, TEA60-92[7][13]
N4,N6-Diisobutyl-5-nitropyrimidine-4,6-diamineThis compoundIsobutylamine, TEA83[7][13]
2,6-Dichloro-9H-purine4,5-Diamino-2,6-dichloropyrimidineTriethyl orthoformate-[14]
Experimental Protocols

Protocol 4: Synthesis of Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines [10]

  • Dissolve this compound (1 equiv.) in CH2Cl2.

  • Add triethylamine (TEA) (2 equiv.).

  • Add a solution of the desired primary amine (2 equiv.) in CH2Cl2 dropwise at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, evaporate the solvent under vacuum.

  • Purify the resulting solid by column chromatography using an ethyl acetate/petroleum ether eluent system.

Protocol 5: Synthesis of 2,6-Dichloro-9H-purine [14]

  • Suspend 4,5-diamino-2,6-dichloropyrimidine in acetonitrile (B52724) in a round-bottom flask.

  • Add triethyl orthoformate to the suspension.

  • Carefully add a catalytic amount of methanesulfonic acid.

  • Heat the mixture to 90°C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude product in hot ethanol and treat with activated charcoal.

  • Filter the hot solution and allow the filtrate to cool to induce crystallization.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Logical Relationship Diagram for Purine Synthesis

Purine_Synthesis Dichloropyrimidine This compound Diamination Sequential Amination Dichloropyrimidine->Diamination Triaminopyrimidine 4,5,6-Triaminopyrimidine Derivative Diamination->Triaminopyrimidine Cyclization Cyclization (e.g., with Orthoester) Triaminopyrimidine->Cyclization Purine Substituted Purine Analog Cyclization->Purine

Caption: General pathway for purine analog synthesis.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a wide array of medicinally important compounds. Its predictable reactivity allows for the strategic and controlled introduction of various functional groups, leading to the efficient construction of complex molecules like Ticagrelor, potent kinase inhibitors, and purine analogs. The protocols and data presented in this application note are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of new chemical entities with therapeutic potential.

References

Applications of 4,6-Dichloro-5-nitropyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Introduction

4,6-Dichloro-5-nitropyrimidine is a highly versatile and reactive heterocyclic compound that serves as a pivotal building block in medicinal chemistry. Its unique chemical architecture, characterized by two reactive chlorine atoms at the 4 and 6 positions and a strong electron-withdrawing nitro group at the 5-position, renders the pyrimidine (B1678525) ring susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the controlled and regioselective introduction of diverse chemical moieties, making it an invaluable scaffold for the synthesis of a wide array of biologically active molecules. This document provides detailed application notes, experimental protocols, and biological data for the use of this compound in the development of potent kinase inhibitors and other therapeutic agents.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors for the treatment of cancer.[1][2] The pyrimidine core can effectively mimic the hinge-binding region of ATP in the kinase domain, while the diverse substituents introduced at the 4- and 6-positions can be tailored to achieve high potency and selectivity for specific kinase targets.[3]

Key therapeutic areas where derivatives of this compound have shown significant promise include:

  • Oncology: Development of inhibitors for Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Rho-associated coiled-coil containing protein kinases (ROCK), all of which are implicated in tumor progression and metastasis.

  • Inflammatory Diseases: Synthesis of compounds targeting kinases involved in inflammatory signaling pathways.

  • Infectious Diseases: As a scaffold for the development of novel antibacterial and antiviral agents.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of selected kinase inhibitors synthesized using this compound as a starting material. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Target Kinase Compound Class Specific Derivative Cancer Cell Line IC50 (nM) Reference
ALK2,4-DiaminopyrimidineCHMFL-ALK/EGFR-050H3122 (NSCLC)78 (TGI)[4]
ALK2,4-DiaminopyrimidineDerivative 22lALK and ALKL1196M2.1 and 3.8[5]
ALK2,4-DiarylaminopyrimidineDerivative F-1ALKWT, ALKG1202R2.1, 3.9[5]
Aurora APyrimidine-basedCompound 13NCI-H526 (SCLC)< 100[6]
Aurora AImidazo[4,5-b]pyridineCompound 40fHeLa70[7]
ROCK II4-Aryl-thiazole-2-amineCompound 4v-20[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and synthetic strategies involved, the following diagrams have been generated using the DOT language.

Signaling Pathways

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor Binds PLC_gamma PLC_gamma ALK_Receptor->PLC_gamma Activates JAK JAK ALK_Receptor->JAK Activates PI3K PI3K ALK_Receptor->PI3K Activates RAS RAS ALK_Receptor->RAS Activates STAT STAT JAK->STAT Phosphorylates AKT AKT PI3K->AKT Activates ERK ERK RAS->ERK Activates Gene_Expression Gene_Expression STAT->Gene_Expression mTOR mTOR AKT->mTOR Activates ERK->Gene_Expression mTOR->Gene_Expression PTPRB_PTPRZ1 PTPRB_PTPRZ1 PTPRB_PTPRZ1->ALK_Receptor Inactivates (Dephosphorylates)

Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_aurora_kinases Aurora Kinases cluster_cellular_processes Mitotic Events G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Aurora_A Aurora A M_Phase->Aurora_A Activates Aurora_B Aurora B M_Phase->Aurora_B Activates Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis

ROCK_Signaling_Pathway cluster_upstream Upstream Activators cluster_rho Rho GTPase Cycle cluster_downstream Downstream Effectors GPCRs GPCRs GEFs GEFs GPCRs->GEFs Growth_Factors Growth Factors Growth_Factors->GEFs RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates GEFs->RhoA_GDP Activate GAPs GAPs GAPs->RhoA_GTP Inactivate LIMK LIM Kinase ROCK->LIMK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits MLCP->MLC Dephosphorylates Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers, Contraction) Cofilin->Actin_Cytoskeleton Regulates Dynamics MLC->Actin_Cytoskeleton Promotes Contraction

Experimental Workflow

Synthetic_Workflow Start 4,6-Dichloro- 5-nitropyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) with Amine 1 Start->Step1 Intermediate1 4-Amino-6-chloro- 5-nitropyrimidine Derivative Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (SNAr) with Amine 2 Intermediate1->Step2 Intermediate2 4,6-Diamino- 5-nitropyrimidine Derivative Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 Intermediate3 4,5,6-Triaminopyrimidine Derivative Step3->Intermediate3 Final_Product Final Kinase Inhibitor Intermediate3->Final_Product Further Modifications

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis of key intermediates and final compounds derived from this compound. Researchers should adapt these protocols based on the specific reactivity of their chosen nucleophiles and substrates.

Protocol 1: Synthesis of 4-Amino-6-chloro-5-nitropyrimidine Derivatives

This protocol describes the regioselective monosubstitution of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the amine in anhydrous DMF or ACN, add DIPEA or TEA.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound portion-wise to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired 4-amino-6-chloro-5-nitropyrimidine derivative.

Protocol 2: Synthesis of 4,6-Diamino-5-nitropyrimidine (B171749) Derivatives

This protocol outlines the disubstitution of this compound or the second substitution on a 4-amino-6-chloro-5-nitropyrimidine intermediate.

Materials:

  • 4-Amino-6-chloro-5-nitropyrimidine derivative (from Protocol 1) (1.0 eq)

  • Second amine (1.2 eq)

  • DIPEA or TEA (2.0 eq)

  • Anhydrous DMF or n-Butanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 4-amino-6-chloro-5-nitropyrimidine derivative in anhydrous DMF or n-butanol, add the second amine and DIPEA or TEA.

  • Heat the reaction mixture to 90-120 °C and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the 4,6-diamino-5-nitropyrimidine derivative.

Protocol 3: Reduction of the Nitro Group to Form Triaminopyrimidine Derivatives

This protocol describes the reduction of the nitro group, a key step in the synthesis of many kinase inhibitors.

Materials:

  • 4,6-Diamino-5-nitropyrimidine derivative (from Protocol 2) (1.0 eq)

  • Iron powder (Fe) or Tin(II) chloride (SnCl2)

  • Ammonium (B1175870) chloride (NH4Cl) or Hydrochloric acid (HCl)

  • Ethanol (B145695) or Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure (using Iron):

  • To a suspension of the 4,6-diamino-5-nitropyrimidine derivative in a mixture of ethanol and water, add ammonium chloride followed by iron powder.

  • Heat the mixture to reflux and stir vigorously for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude 4,5,6-triaminopyrimidine derivative, which can be used in the next step without further purification or purified by column chromatography.

Conclusion

This compound is a cornerstone synthetic intermediate in medicinal chemistry, providing a versatile platform for the development of a diverse range of therapeutic agents, most notably kinase inhibitors for oncology. The straightforward and regioselective nature of its reactivity allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel drug candidates based on the pyrimidine scaffold.

References

Application Notes and Protocols: 4,6-Dichloro-5-nitropyrimidine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of anticancer drugs.[1][2] Its ability to mimic the natural purine (B94841) and pyrimidine bases allows for competitive binding to the active sites of enzymes crucial for cancer cell proliferation and survival. The strategic functionalization of the pyrimidine ring enables the development of potent and selective inhibitors of various protein kinases, which are key players in oncogenic signaling pathways.

4,6-dichloro-5-nitropyrimidine is a versatile building block for the synthesis of a diverse range of substituted pyrimidine derivatives. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains. The nitro group at the 5-position can be readily reduced to an amino group, providing another point for chemical modification. This trifunctionality makes this compound an attractive starting material for the generation of libraries of compounds for anticancer drug discovery.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential anticancer agents, focusing on kinase inhibitors. It includes synthetic schemes, experimental procedures, and data on the biological activity of representative compounds. Furthermore, it visualizes key signaling pathways targeted by these pyrimidine-based inhibitors.

Data Presentation: Biological Activity of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities (IC50 values) of various pyrimidine derivatives against their target kinases and their anti-proliferative activity in different cancer cell lines. This data highlights the potential of the pyrimidine scaffold in developing potent anticancer agents.

Compound ClassTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)Reference
Thiazolo[4,5-d]pyrimidinesNot specifiedLeukemia (CCRF-CEM)< 0.01[1]
Melanoma (SK-MEL-28)0.02[1]
Renal Cancer (UO-31)< 0.01[1]
4,6-Disubstituted PyrimidinesMARK41.2 - 8.5 (µM)Not specified[3]
Pyrimidine-based DiaminesAurora A1 - 100Not specified[4]
DasatinibAbl, Src, c-Kit<1, 0.8, 79Not specified[2]
PazopanibVEGFR2, PDGFRβ80, 2Not specified[2]

Experimental Protocols

The following protocols describe the synthesis of a hypothetical pyrimidine-based kinase inhibitor starting from this compound. The synthetic strategy involves sequential nucleophilic aromatic substitution reactions followed by reduction of the nitro group and subsequent functionalization.

Protocol 1: Synthesis of 4-chloro-6-(substituted-amino)-5-nitropyrimidine (Intermediate 1)

This protocol describes the selective monosubstitution of a chlorine atom on the this compound ring.

Materials:

  • This compound

  • Substituted amine (e.g., 4-fluoroaniline)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the substituted amine (1.0-1.2 eq) to the solution.

  • Slowly add TEA or DIPEA (1.5-2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain Intermediate 1.

Protocol 2: Synthesis of N4-(substituted)-N6-(substituted)-5-nitropyrimidine-4,6-diamine (Intermediate 2)

This protocol describes the substitution of the second chlorine atom.

Materials:

  • Intermediate 1

  • Second substituted amine (e.g., piperazine (B1678402) derivative)

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve Intermediate 1 (1.0 eq) in the chosen anhydrous solvent.

  • Add the second substituted amine (1.2-1.5 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain Intermediate 2.

  • If necessary, purify the product by recrystallization or column chromatography.

Protocol 3: Reduction of the Nitro Group to Synthesize N4,N6-disubstituted-pyrimidine-4,5,6-triamine (Intermediate 3)

This protocol describes the reduction of the nitro group to an amino group.

Materials:

  • Intermediate 2

  • Reducing agent (e.g., Iron powder, Tin(II) chloride, Sodium dithionite)

  • Solvent (e.g., Ethanol (B145695), Acetic acid, Water)

  • Standard glassware for organic synthesis

Procedure:

  • Suspend Intermediate 2 (1.0 eq) in a mixture of ethanol and water or acetic acid.

  • Add the reducing agent (e.g., iron powder, 5-10 eq) in portions.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and filter through a pad of celite to remove the solid residues.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield Intermediate 3, which can be used in the next step without further purification.

Protocol 4: Final Product Synthesis via Acylation or Sulfonylation of the 5-amino Group

This protocol describes the final functionalization of the 5-amino group to obtain the target anticancer agent.

Materials:

  • Intermediate 3

  • Acyl chloride or Sulfonyl chloride

  • Base (e.g., Pyridine, Triethylamine)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Intermediate 3 (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.5-2.0 eq).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride or sulfonyl chloride (1.0-1.2 eq).

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyrimidine-based anticancer agents.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine-Based EGFR Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Aurora_Kinase_Signaling_Pathway AuroraA Aurora A Kinase PLK1 PLK1 AuroraA->PLK1 Centrosome Centrosome Maturation AuroraA->Centrosome TPX2 TPX2 TPX2->AuroraA activates Spindle Bipolar Spindle Assembly PLK1->Spindle CellCycle Mitotic Progression Spindle->CellCycle Inhibitor Pyrimidine-Based Aurora Kinase Inhibitor Inhibitor->AuroraA

Caption: Aurora Kinase A Signaling in Mitosis.

MARK4_Signaling_Pathway cluster_hippo Hippo Pathway MARK4 MARK4 MST1_2 MST1/2 MARK4->MST1_2 inhibits LATS1_2 LATS1/2 MST1_2->LATS1_2 SAV1 SAV1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates & inhibits Nucleus Nucleus YAP_TAZ->Nucleus Gene_Expression Target Gene Expression (Proliferation, Migration) Nucleus->Gene_Expression Inhibitor Pyrimidine-Based MARK4 Inhibitor Inhibitor->MARK4

Caption: MARK4 Regulation of the Hippo Pathway.

Experimental Workflow

Experimental_Workflow Start This compound Step1 Protocol 1: Monosubstitution Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Protocol 2: Disubstitution Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Protocol 3: Nitro Reduction Intermediate2->Step3 Intermediate3 Intermediate 3 Step3->Intermediate3 Step4 Protocol 4: Final Functionalization Intermediate3->Step4 FinalProduct Final Pyrimidine-Based Anticancer Agent Step4->FinalProduct BioAssay Biological Evaluation (Kinase Assays, Cell Proliferation) FinalProduct->BioAssay

Caption: Synthetic and Evaluation Workflow.

References

Application Notes and Protocols for the Use of 4,6-Dichloro-5-nitropyrimidine in Herbicide and Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,6-dichloro-5-nitropyrimidine as a versatile starting material for the synthesis of novel herbicides and fungicides. The protocols outlined below are representative methodologies for the synthesis, in vitro, and in vivo evaluation of pyrimidine-based agrochemicals.

Introduction to this compound in Agrochemical Synthesis

This compound is a highly reactive heterocyclic compound that serves as a key building block in the development of various biologically active molecules, including those with herbicidal and fungicidal properties.[1] The presence of two reactive chlorine atoms at the 4 and 6 positions, activated by the electron-withdrawing nitro group at the 5-position, allows for facile nucleophilic substitution. This reactivity enables the introduction of a wide range of functional groups, leading to the creation of diverse chemical libraries for screening and optimization of agrochemical candidates.

Pyrimidine (B1678525) derivatives are known to exhibit a variety of biological activities. In the realm of herbicides, they can act as inhibitors of key plant enzymes such as acetolactate synthase (ALS) or dihydroorotate (B8406146) dehydrogenase (DHODH).[2][3] As fungicides, pyrimidine-containing compounds have been shown to inhibit processes like ergosterol (B1671047) biosynthesis or mitochondrial respiration. The structural diversity achievable from this compound makes it an attractive scaffold for the discovery of new agrochemicals with potentially novel modes of action.

Synthesis of Bioactive Derivatives

The chlorine atoms of this compound can be selectively or sequentially displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives. The following protocol describes a general method for the synthesis of N-substituted aminopyrimidine derivatives, a common structural motif in bioactive compounds.

Experimental Protocol: Synthesis of N-aryl-4-amino-6-chloro-5-nitropyrimidine Derivatives

This protocol details the monosubstitution of this compound with an aniline (B41778) derivative.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the desired N-aryl-4-amino-6-chloro-5-nitropyrimidine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.[3][4]

Application in Herbicide Development

Derivatives of this compound can be developed as inhibitors of essential plant biosynthetic pathways, such as the de novo pyrimidine biosynthesis pathway. Inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, leads to the cessation of plant cell growth and eventual death.[2][3]

Hypothetical Herbicidal Activity Data

The following table presents hypothetical herbicidal activity data for a series of N-aryl-4-amino-6-chloro-5-nitropyrimidine derivatives against a model plant species, Arabidopsis thaliana.

Compound IDR Group (Substitution on Aryl Ring)IC50 (µM) against A. thaliana DHODH
PN-H-1 H15.2
PN-H-2 4-F5.8
PN-H-3 4-Cl7.1
PN-H-4 4-CH312.5
PN-H-5 3,4-diCl2.3
Experimental Protocol: In Vitro DHODH Inhibition Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of test compounds against plant DHODH.

Materials:

  • Recombinant plant DHODH enzyme

  • L-dihydroorotate (substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Decylubiquinone

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-dihydroorotate, DCIP, and decylubiquinone.

  • Add varying concentrations of the test compounds (dissolved in DMSO) to the wells of a 96-well plate. Include a DMSO-only control.

  • Initiate the reaction by adding the recombinant DHODH enzyme to each well.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][3]

Application in Fungicide Development

Pyrimidine derivatives are also prominent in the development of fungicides. One common mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By targeting enzymes in this pathway, such as sterol demethylase, these compounds disrupt membrane integrity and lead to fungal cell death.

Hypothetical Fungicidal Activity Data

The following table presents hypothetical fungicidal activity data for a series of S-aryl-4-thio-6-amino-5-nitropyrimidine derivatives against the pathogenic fungus Botrytis cinerea.

Compound IDR Group (Substitution on Aryl Ring)EC50 (µg/mL) against Botrytis cinerea
PN-F-1 H25.6
PN-F-2 4-F10.3
PN-F-3 4-Cl12.8
PN-F-4 4-CF35.1
PN-F-5 2,4-diCl8.7
Experimental Protocol: In Vitro Antifungal Assay (Poison Plate Technique)

This protocol describes the determination of the half-maximal effective concentration (EC50) of test compounds against a fungal pathogen.

Materials:

  • Potato Dextrose Agar (PDA)

  • Test compounds dissolved in DMSO

  • Cultures of the target fungus (e.g., Botrytis cinerea)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the test compounds (dissolved in DMSO) to the molten PDA at various final concentrations. Include a DMSO-only control.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Take a mycelial plug from the edge of an actively growing culture of the target fungus using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Visualizations

Signaling Pathway and Workflow Diagrams

herbicide_moa cluster_pathway De Novo Pyrimidine Biosynthesis Pathway in Plants cluster_inhibition Mechanism of Action Carbamoyl_P Carbamoyl Phosphate Carbamoyl_Asp N-Carbamoyl-L-aspartate Carbamoyl_P->Carbamoyl_Asp Aspartate Aspartate Aspartate->Carbamoyl_Asp Dihydroorotate Dihydroorotate Carbamoyl_Asp->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine_Derivative Pyrimidine Derivative (from this compound) DHODH_Inhibition DHODH Inhibition Pyrimidine_Derivative->DHODH_Inhibition Cell_Death Plant Cell Death DHODH_Inhibition->Cell_Death Blocks Pyrimidine Synthesis

Caption: Mechanism of action for a pyrimidine-based herbicide targeting DHODH.

fungicide_moa cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Action Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Sterol Demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Pyrimidine_Derivative Pyrimidine Derivative (from this compound) CYP51_Inhibition CYP51 Inhibition Pyrimidine_Derivative->CYP51_Inhibition Membrane_Disruption Cell Membrane Disruption CYP51_Inhibition->Membrane_Disruption Blocks Ergosterol Synthesis

Caption: Mechanism of action for a pyrimidine-based fungicide targeting ergosterol biosynthesis.

experimental_workflow start Start: this compound synthesis Synthesis of Derivatives (Nucleophilic Substitution) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Screening (Enzyme/Fungal Growth Inhibition) purification->in_vitro data_analysis Data Analysis (IC50 / EC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Testing (Greenhouse/Field Trials) sar->in_vivo lead_optimization->synthesis end Candidate Selection in_vivo->end

Caption: General workflow for the development of agrochemicals from this compound.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-5-nitropyrimidine is a highly versatile and reactive building block pivotal in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the electron-withdrawing nitro group and the two labile chlorine atoms on the pyrimidine (B1678525) ring, make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of a wide array of nucleophiles, enabling the synthesis of diverse libraries of substituted pyrimidines. These derivatives are key intermediates in the preparation of biologically active molecules, most notably as kinase inhibitors, antivirals, and other therapeutic agents. This document provides detailed application notes, experimental protocols, and data for the nucleophilic substitution reactions of this compound with various nucleophiles.

Regioselectivity of Substitution

Nucleophilic substitution on this compound generally proceeds in a regioselective manner. The first substitution predominantly occurs at the C4 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4, where the negative charge can be delocalized onto the adjacent nitro group. The second substitution at the C6 position typically requires more forcing conditions, such as higher temperatures or stronger bases, allowing for the synthesis of both symmetrical and unsymmetrical 4,6-disubstituted-5-nitropyrimidines.

Applications in Drug Discovery

The 4,6-disubstituted-5-nitropyrimidine scaffold is a common core in the design of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the substituents at the C4 and C6 positions, researchers can fine-tune the potency and selectivity of these inhibitors against specific kinases such as Aurora kinases, Activin receptor-like kinase 5 (ALK5), and those in the PI3K/Akt/mTOR pathway.

Data Presentation: Quantitative Yields of Nucleophilic Substitution Reactions

The following tables summarize the quantitative yields for the reaction of this compound with various nucleophiles under different reaction conditions.

Table 1: Reaction with Amine Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
BenzylamineN4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamineDCM, TEA, RTGood[1]
IsopropylamineN4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamineFrom 4-alkoxy-6-chloro intermediate, DCM, TEA, RT92[1]
tert-ButylamineN4,N6-Di-tert-butyl-5-nitropyrimidine-4,6-diamineFrom 4-alkoxy-6-chloro intermediate, DCM, TEA, RT85[1]
4-ChlorobenzylamineN4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamineFrom 4-alkoxy-6-chloro intermediate, DCM, TEA, RT95[1]
4-BromobenzylamineN4,N6-Bis(4-bromobenzyl)-5-nitropyrimidine-4,6-diamineFrom 4-alkoxy-6-chloro intermediate, DCM, TEA, RT68[1]
EthylamineN4,N6-Diethyl-5-nitropyrimidine-4,6-diamineFrom 4-alkoxy-6-chloro intermediate, DCM, TEA, RT89[1]
IsobutylamineN4,N6-Diisobutyl-5-nitropyrimidine-4,6-diamineFrom 4-alkoxy-6-chloro intermediate, DCM, TEA, RT83[1]

Table 2: Reaction with Alcohol Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Prop-2-yn-1-ol4-Chloro-5-nitro-6-(prop-2-yn-1-yloxy)pyrimidineAnhydrous THF, DBU, 0 °CModerate[1]
Benzyl (B1604629) alcohol4-(Benzyloxy)-6-chloro-5-nitropyrimidineAnhydrous THF, DBU, 0 °C47[1]
Ethanol4-Chloro-6-ethoxy-5-nitropyrimidineAnhydrous THF, DBU, 0 °C16[1]
Sodium ethoxide4,6-DiethoxypyrimidineAnhydrous ethanol, refluxHigh[2][3][4]

Table 3: Reaction with Thiol Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Thiourea6-Mercaptopurine 7-N-oxide intermediateBoiling EtOH76 (of intermediate)[5]
Thiophenol4,6-Bis(phenylthio)-5-nitropyrimidineGeneral methods suggest good yieldsNot specified[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Alkoxy-6-chloro-5-nitropyrimidines

This protocol describes the monosubstitution of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., prop-2-yn-1-ol, benzyl alcohol, ethanol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the desired alcohol (1.0 eq) and DBU (1.5 eq) in anhydrous THF.

  • Add the alcohol/DBU solution dropwise to the stirred solution of this compound at 0 °C over a period of 1 hour.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 4-alkoxy-6-chloro-5-nitropyrimidine.

Protocol 2: Synthesis of Symmetric N,N'-Disubstituted-5-nitropyrimidine-4,6-diamines

This protocol describes the disubstitution of a 4-alkoxy-6-chloro-5-nitropyrimidine intermediate with a primary amine to yield a symmetric diamino product.[1]

Materials:

  • 4-Alkoxy-6-chloro-5-nitropyrimidine (from Protocol 1)

  • Primary amine (e.g., benzylamine, isopropylamine) (2.0 eq)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 4-alkoxy-6-chloro-5-nitropyrimidine (1.0 eq) in DCM in a round-bottom flask.

  • Add the primary amine (2.0 eq) and TEA to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by Mass Spectrometry (MS) and TLC.

  • The reaction is typically rapid. Once the starting material is consumed, the desired symmetric N,N'-disubstituted-5-nitropyrimidine-4,6-diamine is formed.

  • Work-up and purification can be performed by standard methods such as extraction and column chromatography to obtain the pure product.

Protocol 3: Synthesis of 4,6-Bis(arylthio)-5-nitropyrimidines (General Procedure)

This protocol provides a general method for the disubstitution of this compound with a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol) (2.2 eq)

  • Base (e.g., Sodium hydroxide, Potassium carbonate)

  • Solvent (e.g., Ethanol, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve the thiol (2.2 eq) in the chosen solvent in a round-bottom flask.

  • Add the base and stir until the thiolate is formed.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is worked up by extraction.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways where the synthesized pyrimidine derivatives act as inhibitors, as well as a general experimental workflow.

experimental_workflow start Start: 4,6-Dichloro- 5-nitropyrimidine mono_sub Monosubstitution (e.g., with R1-OH) start->mono_sub Nucleophile 1 di_sub Disubstitution (e.g., with R2-NH2) mono_sub->di_sub Nucleophile 2 reduction Nitro Group Reduction di_sub->reduction cyclization Cyclization/ Further Modification reduction->cyclization inhibitor Final Kinase Inhibitor cyclization->inhibitor screening Biological Screening (Kinase Assays) inhibitor->screening

Caption: General experimental workflow for the synthesis of kinase inhibitors from this compound.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimidine-based inhibitors.[3][7][8][9][10][11][12][13][14][15]

Aurora_Kinase_pathway cluster_cell_cycle Cell Cycle Progression G2_M G2/M Transition AuroraA Aurora A Kinase G2_M->AuroraA Centrosome Centrosome Maturation CellCycleArrest Cell Cycle Arrest & Apoptosis Spindle Mitotic Spindle Assembly Cytokinesis Cytokinesis AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B Kinase AuroraB->Cytokinesis Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Role of Aurora Kinases in the cell cycle and their inhibition by pyrimidine-based compounds.[2][9][16][17][18][19][20][21]

ALK5_pathway TGFb TGF-β TGFbRII TGF-β Receptor II TGFb->TGFbRII ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 recruits & phosphorylates Smad23 Smad2/3 ALK5->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Target Gene Expression Nucleus->Gene_expression Inhibitor Pyrimidine-based Inhibitor Inhibitor->ALK5 Inhibits

Caption: The TGF-β/ALK5 signaling pathway and its inhibition.[4][11][16][17][22][23][24][25][26][27]

References

Application Notes and Protocols for the Reduction of 4,6-Dichloro-5-nitropyrimidine to 5-Amino-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of the nitro group in 4,6-dichloro-5-nitropyrimidine to a primary amine is a critical step in the synthesis of a wide array of biologically active molecules, particularly purine (B94841) analogs and other heterocyclic compounds of interest in drug discovery. The resulting product, 5-amino-4,6-dichloropyrimidine (B16409), is a versatile intermediate. This document provides a comprehensive overview of various methods for this reduction, including detailed experimental protocols and a comparison of their effectiveness. The primary methods discussed are catalytic hydrogenation, and reduction using iron powder, sodium dithionite (B78146), and tin(II) chloride.

Comparative Data of Reduction Methods

The selection of a reducing agent for the conversion of this compound to 5-amino-4,6-dichloropyrimidine can significantly impact the reaction efficiency, yield, and purification requirements. The following table summarizes the quantitative data for the most common reduction methods.

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)
Catalytic Hydrogenation10% Pd/C, H₂Ethyl Acetate (B1210297)Room Temperature4~91
Metal Reduction (Iron)Fe powderAcetic Acid / EthanolReflux2Not Reported
Dithionite ReductionSodium DithioniteWater / Organic Co-solvent45 - Reflux24Up to 76 (substrate dependent)
Metal Salt ReductionTin(II) Chloride (SnCl₂)Ethanol / Ethyl Acetate50 - Reflux4 - 16Up to 95 (substrate dependent)

Experimental Workflow

The general experimental workflow for the reduction of this compound is depicted in the diagram below. The specific conditions for each step will vary depending on the chosen reduction method.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in appropriate solvent B Add reducing agent/catalyst (e.g., Pd/C, Fe, Na2S2O4, SnCl2) A->B C Stir at specified temperature and time B->C D Filter to remove solid catalyst/reagents C->D E Solvent extraction and/or evaporation D->E F Recrystallization or column chromatography E->F G Obtain pure 5-amino-4,6-dichloropyrimidine F->G

General workflow for the reduction of this compound.

Experimental Protocols

Method 1: Catalytic Hydrogenation

This method is often preferred due to its clean reaction profile and high yields.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (EA)

  • Nitrogen gas (N₂)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus

  • Diatomaceous earth (Celite®)

Protocol:

  • To a solution of this compound (4.48 mmol) in ethyl acetate (20 mL) in a Parr hydrogenation reactor, add 10% Pd/C catalyst (0.05 g).[1]

  • Replace the air in the reactor with nitrogen three times.

  • Introduce hydrogen gas to the reactor at atmospheric pressure.

  • Stir the reaction mixture at room temperature for 4 hours.[1]

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the reaction solution through a pad of diatomaceous earth to remove the Pd/C catalyst.[1]

  • Concentrate the filtrate under reduced pressure to yield the target product, 5-amino-4,6-dichloropyrimidine.[1]

Method 2: Reduction with Iron Powder

Reduction with iron in an acidic medium is a classical and cost-effective method for converting nitroarenes to anilines.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • To a solution of this compound in ethanol, add glacial acetic acid and iron powder.[2]

  • Heat the resulting mixture to 100°C and stir for 2 hours.[2]

  • After cooling, dilute the reaction with water and adjust the pH to 8 by the addition of a 1 N aqueous NaOH solution.[2]

  • Extract the mixture with ethyl acetate (3 times).[2]

  • Combine the organic layers and wash with water and brine.[2]

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to provide the product.[2]

Method 3: Reduction with Sodium Dithionite

Sodium dithionite (also known as sodium hydrosulfite) is a mild and versatile reducing agent, offering a metal-free alternative.[3]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Protocol:

  • Dissolve the this compound in DMF at 45°C.

  • In a separate flask, dissolve sodium dithionite in water.[4]

  • Add the aqueous sodium dithionite solution dropwise to the solution of the nitro compound.

  • Maintain the reaction medium at a basic pH (8-9) by adding sodium bicarbonate.[4]

  • Stir the reaction mixture at 45°C for 24 hours.[4]

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Method 4: Reduction with Tin(II) Chloride

Tin(II) chloride is a classical and effective reagent for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate (EtOAc) or Ethanol (EtOH)

  • 10% Sodium bicarbonate solution (NaHCO₃)

  • Celite®

Protocol:

  • To a solution of this compound (1 equivalent) in ethyl acetate, add tin(II) chloride dihydrate (3 equivalents).[5]

  • Stir the reaction mixture at 50°C overnight.[5]

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of Celite®.[5]

  • Wash the filtrate with a 10% sodium bicarbonate solution.[5]

  • Separate the layers and extract the aqueous layer further with ethyl acetate.[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to provide the product as a solid.[5]

Conclusion

The reduction of this compound to 5-amino-4,6-dichloropyrimidine can be achieved through several effective methods. Catalytic hydrogenation offers a clean and high-yielding route, making it suitable for many applications. Reductions with iron, sodium dithionite, and tin(II) chloride are also viable alternatives, each with its own advantages in terms of cost, reaction conditions, and functional group tolerance. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the molecule. The protocols provided herein offer a starting point for the successful synthesis of this important chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a variety of substituted pyrimidines starting from the versatile building block, 4,6-dichloro-5-nitropyrimidine. The high reactivity of the chloro groups, activated by the adjacent nitro group, allows for sequential and selective nucleophilic aromatic substitution (SNAr), enabling the creation of diverse molecular scaffolds relevant to pharmaceutical and agrochemical research.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The this compound core is a valuable precursor for the synthesis of these complex molecules. The electron-withdrawing nitro group at the C5 position strongly activates the C4 and C6 positions for nucleophilic attack, facilitating the displacement of the chloro leaving groups.

By carefully controlling the reaction conditions, it is possible to achieve either monosubstitution, symmetrical disubstitution, or unsymmetrical disubstitution with a wide range of nucleophiles, including amines, alkoxides, and thiols. This allows for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Synthetic Pathways

The general synthetic strategy involves the sequential displacement of the two chlorine atoms. The first substitution can be achieved under mild conditions to yield a monosubstituted intermediate. This intermediate can then be subjected to a second substitution, often under more forcing conditions, to introduce a different substituent, leading to unsymmetrically substituted pyrimidines. Alternatively, symmetrical disubstitution can be achieved in a single step using an excess of the nucleophile under appropriate conditions.

G start This compound mono_alkoxy 4-Alkoxy-6-chloro-5-nitropyrimidine start->mono_alkoxy ROH, Base (mild conditions) mono_amino 4-Amino-6-chloro-5-nitropyrimidine start->mono_amino R2NH (1.2-1.7 eq) (mild conditions) sym_diamino Symmetrical 4,6-Diamino-5-nitropyrimidine start->sym_diamino R2NH (excess) (forcing conditions) mono_thio 4-Chloro-6-thio-5-nitropyrimidine start->mono_thio RSH, Base (mild conditions) mono_alkoxy->sym_diamino R'2NH (excess) unsym_alkoxy_amino Unsymmetrical 4-Alkoxy-6-amino-5-nitropyrimidine mono_alkoxy->unsym_alkoxy_amino R'2NH (forcing conditions) sym_dialkoxy Symmetrical 4,6-Dialkoxy-5-nitropyrimidine mono_alkoxy->sym_dialkoxy ROH, Base (forcing conditions) unsym_diamino Unsymmetrical 4,6-Diamino-5-nitropyrimidine mono_amino->unsym_diamino R'2NH (forcing conditions) unsym_amino_thio Unsymmetrical 4-Amino-6-thio-5-nitropyrimidine mono_amino->unsym_amino_thio R'SH, Base (forcing conditions) mono_thio->unsym_amino_thio R2NH (forcing conditions)

Synthetic workflow for substituted pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 4-Alkoxy-6-chloro-5-nitropyrimidines (Monosubstitution)

This protocol describes the selective monosubstitution of this compound with an alcohol to yield the corresponding 4-alkoxy-6-chloro-5-nitropyrimidine.[1][2]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the desired alcohol (1.0 eq) and DBU (1.5 eq) in anhydrous THF.

  • Add the alcohol/DBU solution dropwise to the stirred solution of this compound at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-alkoxy-6-chloro-5-nitropyrimidine.

Quantitative Data:

AlcoholProductYield (%)Reference
Propargyl alcohol4-Chloro-5-nitro-6-(prop-2-yn-1-yloxy)pyrimidine51[2]
Benzyl alcohol4-(Benzyloxy)-6-chloro-5-nitropyrimidine47[2]
Ethanol4-Chloro-6-ethoxy-5-nitropyrimidine16[2]
Protocol 2: Synthesis of Symmetrical N,N'-Disubstituted-5-nitropyrimidine-4,6-diamines

This protocol details the synthesis of symmetrical 4,6-diamino-5-nitropyrimidines from a 4-alkoxy-6-chloro-5-nitropyrimidine intermediate.[1][2]

Materials:

  • 4-Alkoxy-6-chloro-5-nitropyrimidine (from Protocol 1)

  • Primary amine (2.0 eq)

  • Triethylamine (B128534) (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 4-alkoxy-6-chloro-5-nitropyrimidine (1.0 eq) in dichloromethane.

  • Add the primary amine (2.0 eq) and triethylamine (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the symmetrical N,N'-disubstituted-5-nitropyrimidine-4,6-diamine.

Quantitative Data:

AmineProductYield (%)Reference
BenzylamineN,N'-Dibenzyl-5-nitropyrimidine-4,6-diamine55[2]
IsopropylamineN,N'-Diisopropyl-5-nitropyrimidine-4,6-diamine92[1]
tert-ButylamineN,N'-Di-tert-butyl-5-nitropyrimidine-4,6-diamine85[3]
DiethylamineN,N'-Diethyl-5-nitropyrimidine-4,6-diamine89[1]
IsobutylamineN,N'-Diisobutyl-5-nitropyrimidine-4,6-diamine83[1]
Protocol 3: Synthesis of Unsymmetrical 4,6-Disubstituted-5-nitropyrimidines (Sequential Substitution)

This protocol provides a general method for the synthesis of unsymmetrically substituted pyrimidines by a stepwise nucleophilic substitution.[4]

Step 1: Monosubstitution

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, ethanol).

  • Add the first nucleophile (e.g., an amine, 1.2-1.7 eq) and a base (e.g., triethylamine, if necessary) under mild conditions (e.g., room temperature).[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Isolate and purify the monosubstituted intermediate (e.g., 4-amino-6-chloro-5-nitropyrimidine) using standard workup and purification techniques as described in Protocol 1.

Step 2: Second Substitution

  • Dissolve the isolated monosubstituted intermediate in a suitable solvent.

  • Add the second, different nucleophile (e.g., another amine, an alkoxide, or a thiol) and a base, if required.

  • Heat the reaction mixture under more vigorous conditions (e.g., elevated temperature) to drive the second substitution to completion.[4]

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography or recrystallization.

Note on Reactions with Thiols: While the synthesis of thio-substituted pyrimidines is feasible, specific, well-documented protocols for the direct reaction of this compound with thiols are less common in the searched literature. A general approach would involve reacting the chloro-pyrimidine with a thiol in the presence of a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, DMSO). The reaction conditions would likely need to be optimized for specific substrates.

Logical Relationships in Sequential Substitution

The successful synthesis of unsymmetrical pyrimidines relies on the differential reactivity of the chloro- and mono-substituted pyrimidine (B1678525) intermediates.

G start This compound mono_sub Monosubstituted Intermediate (e.g., 4-Amino-6-chloro-5-nitropyrimidine) start->mono_sub Nucleophile 1 (Mild Conditions) di_sub Unsymmetrically Disubstituted Product mono_sub->di_sub Nucleophile 2 (Forcing Conditions)

Sequential substitution logic.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis of a variety of substituted pyrimidines from this compound. The ability to perform selective sequential substitutions makes this a powerful tool for generating diverse chemical libraries for drug discovery and other applications. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal yields.

References

Application Notes and Protocols: 4,6-Dichloro-5-nitropyrimidine as a Versatile Building Block for Purine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,6-dichloro-5-nitropyrimidine as a strategic starting material in the synthesis of diverse purine (B94841) libraries. The inherent reactivity of the chloro and nitro functionalities on the pyrimidine (B1678525) ring allows for a stepwise and controlled introduction of various substituents, making it an invaluable tool in medicinal chemistry and drug discovery for the generation of novel therapeutic agents.

Introduction

Purine analogs are a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, viral infections, and metabolic disorders. The strategic synthesis of substituted purines is therefore of paramount importance. This compound serves as a highly versatile and reactive scaffold for the construction of the purine ring system. The two chlorine atoms at positions 4 and 6 can be sequentially substituted with a variety of nucleophiles, and the nitro group at position 5 can be readily reduced to an amine, which is essential for the subsequent cyclization to form the imidazole (B134444) portion of the purine.

This document outlines the key synthetic transformations involving this compound, providing detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors. Both solution-phase and solid-phase synthetic strategies will be discussed, highlighting the flexibility of this building block.

Synthetic Strategies

The general synthetic approach for constructing purines from this compound involves a three-stage process:

  • Sequential Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms are displaced by various nucleophiles (e.g., amines, alkoxides). The substitution at the 4-position is generally more facile than at the 6-position.

  • Reduction of the Nitro Group: The 5-nitro group is reduced to a 5-amino group to yield a 4,5,6-trisubstituted pyrimidine.

  • Cyclization to Form the Purine Ring: The resulting 4,5-diaminopyrimidine (B145471) derivative is cyclized with a one-carbon source (e.g., orthoesters, formamide) to construct the imidazole ring and afford the final purine product.

An alternative strategy involves an initial substitution of one chlorine atom, followed by reduction of the nitro group, a second substitution, and finally cyclization. The choice of the synthetic route often depends on the desired substitution pattern on the final purine scaffold.

A solid-phase approach offers advantages for the rapid generation of purine libraries, where the pyrimidine core is attached to a resin, and subsequent reactions are carried out in a stepwise manner.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-4,6-dichloropyrimidine (B16409) (2)

This protocol describes the reduction of the nitro group of this compound (1) to an amino group, a crucial step for subsequent purine ring formation.[3]

Reaction Scheme:

G cluster_1 Reduction of this compound 1 This compound (1) 2 5-Amino-4,6-dichloropyrimidine (2) 1->2 Reflux, 2h reagents SnCl2·2H2O, Ethanol

Figure 1: Reduction of this compound.

Materials:

  • This compound (1)

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1) (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl2·2H2O) (5.0 eq).[3]

  • Reflux the reaction mixture for 2 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO3 until the pH reaches 8.

  • Extract the aqueous phase with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 5-amino-4,6-dichloropyrimidine (2).[3]

Quantitative Data:

ReactantReagentSolventReaction TimeYield (%)Reference
This compoundSnCl2·2H2OEthanol2 hNot specified[3]
Protocol 2: Solid-Phase Synthesis of a Substituted Purine

This protocol outlines a solid-phase approach to synthesize a purine library starting from this compound.[1][2]

Experimental Workflow:

G cluster_workflow Solid-Phase Purine Synthesis Workflow start Start: Rink Amide Resin step1 Couple this compound start->step1 step2 Displace second chloride with an amine (R-NH2) step1->step2 step3 Reduce nitro group (LiAlH4/AlCl3) step2->step3 step4 Elaborate to purine (e.g., with an orthoester) step3->step4 step5 Cleave from resin step4->step5 end Final Purine Product step5->end

Figure 2: Solid-phase synthesis workflow for purines.

Materials:

  • Rink amide resin

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Various amino compounds (R-NH2)

  • Lithium aluminum hydride (LiAlH4)

  • Aluminum trichloride (B1173362) (AlCl3)

  • Orthoester (e.g., triethyl orthoformate)

  • Trifluoroacetic acid (TFA) for cleavage

Procedure:

  • Coupling to Resin: Swell Rink amide resin in DMF. Add a solution of this compound and DIPEA in DMF and shake at room temperature.[1][2]

  • First Nucleophilic Substitution: Wash the resin-bound pyrimidine and treat with a solution of the desired amino compound (R-NH2) in DMF. Shake at an elevated temperature.[1][2]

  • Nitro Group Reduction: Wash the resin. The reduction of the nitro group can be challenging. A reported method uses a solution of LiAlH4 and AlCl3 in an appropriate solvent. This step is critical and may require optimization.[1][2]

  • Purine Ring Formation: Wash the resin with the 4,5-diaminopyrimidine intermediate. Treat with a solution of an orthoester (e.g., triethyl orthoformate) in a suitable solvent and heat to effect cyclization.[1][2]

  • Cleavage: Wash the resin and treat with a cleavage cocktail, typically containing TFA, to release the final purine product from the solid support.

Quantitative Data (Example):

Resin-bound IntermediateReagentReaction ConditionsProductYield (%)Reference
Resin-diamino-pyrimidineFormamide160 °C, overnightResin-bound purine7 (after cleavage)[2]

Note: Yields in solid-phase synthesis can be variable and are often reported after cleavage from the resin.

Protocol 3: Synthesis of 6,8,9-Trisubstituted Purine Analogues

This protocol describes a solution-phase synthesis of specific 6,8,9-trisubstituted purine analogues, demonstrating the versatility of the this compound starting material.[3]

Synthetic Pathway:

G cluster_pathway Synthesis of 6,8,9-Trisubstituted Purines start This compound step1 5-Amino-4,6-dichloropyrimidine start->step1 Reduction step2 N-substituted-5-amino-4-chloropyrimidine step1->step2 Nucleophilic Substitution (R1-NH2) step3 N,N'-disubstituted-4,5-diaminopyrimidine step2->step3 Nucleophilic Substitution (R2-NH2) step4 N-substituted-4-amino-5-nitrosopyrimidine step3->step4 Nitrosation step5 6,8,9-Trisubstituted Purine step4->step5 Cyclization

Figure 3: General pathway for 6,8,9-trisubstituted purines.

Example Synthesis of 6-(4-chlorophenyl)piperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine (Compound 10 from Ali et al., 2024):

A multi-step synthesis is employed, starting with the synthesis of key intermediates.

Step 1: Synthesis of 5-Amino-4,6-dichloropyrimidine (2) Follow Protocol 3.1.

Step 2: Synthesis of Intermediate 3 (N-(4-chlorophenyl)piperazine substituted pyrimidine) Detailed procedure and specific reagents for this intermediate are described in the source literature.[3]

Step 3: Synthesis of the Final Purine (10) The final cyclization and substitution steps are detailed in the source literature.[3]

Quantitative Data for Compound 10:

IntermediateReagentYield (%)Reference
Intermediate for compound 101-(4-chlorophenyl)piperazine92[3]

Data Summary

The following table summarizes yields for representative reactions in the synthesis of purine analogs starting from this compound.

Starting MaterialReaction StepProductYield (%)Reference
This compoundReduction with SnCl2·2H2O5-Amino-4,6-dichloropyrimidineNot specified[3]
Resin-bound pyrimidineCyclization with formamideCleaved purine7[2]
Intermediate for compound 51-phenylpiperazine6-(phenylpiperazin-1-yl)...purine95[3]
Intermediate for compound 61-(p-tolyl)piperazine6-(p-tolylpiperazin-1-yl)...purine94[3]
Intermediate for compound 91-(4-fluorophenyl)piperazine6-((4-fluorophenyl)piperazin-1-yl)...purine92[3]
Intermediate for compound 101-(4-chlorophenyl)piperazine6-((4-chlorophenyl)piperazin-1-yl)...purine92[3]

Conclusion

This compound is a readily available and highly effective building block for the synthesis of a wide array of polysubstituted purines. The protocols and data presented herein provide a solid foundation for researchers to design and execute synthetic routes towards novel purine derivatives for applications in drug discovery and chemical biology. The ability to perform these transformations in both solution and solid-phase further enhances the utility of this versatile starting material. Careful optimization of reaction conditions, particularly for the nitro reduction step, is crucial for achieving high yields and purity of the final products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,6-Dichloro-5-nitropyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

The most prevalent and high-yielding method is the chlorination of 4,6-dihydroxy-5-nitropyrimidine (B14392) using phosphorus oxychloride (POCl₃) as both the reagent and solvent.[1] This reaction is often carried out in the presence of a tertiary amine base to neutralize the HCl generated.

Q2: What are the critical parameters affecting the yield of the chlorination reaction?

Key parameters influencing the yield include reaction temperature, the choice and amount of base or catalyst, reaction time, and the purity of the starting material, 4,6-dihydroxy-5-nitropyrimidine. Careful control of these variables is crucial for achieving high yields.

Q3: What are some common side reactions to be aware of?

While the primary reaction is the conversion of hydroxyl groups to chlorides, incomplete reaction can leave one hydroxyl group, forming 4-chloro-6-hydroxy-5-nitropyrimidine. At elevated temperatures for prolonged periods, decomposition of the product or starting material may occur. Additionally, subsequent reactions, such as the reduction of the nitro group, can be sensitive to the purity of the this compound.[2]

Q4: How can the product be effectively purified?

Purification is typically achieved by removing excess phosphorus oxychloride under reduced pressure, followed by quenching the reaction mixture in ice water. The product is then extracted with an organic solvent like ethyl acetate.[1] The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Degradation of product or starting material. - Suboptimal reaction temperature. - Insufficient amount of chlorinating agent or base. - Impure starting material.- Increase reaction time or temperature gradually, monitoring the reaction progress by TLC or GC. - Ensure the reaction is not overheating. Use controlled heating and cooling. - Optimize the reaction temperature. A common range is 80-110°C. - Use a slight excess of phosphorus oxychloride and ensure the molar ratio of the base is appropriate. - Recrystallize or purify the 4,6-dihydroxy-5-nitropyrimidine before use.
Product is an Oily Residue Instead of Crystals - Presence of impurities. - Residual solvent.- Wash the organic extract thoroughly to remove water-soluble impurities. - Consider a column chromatography purification step. - Ensure all solvent is removed under vacuum. Try triturating the oil with a non-polar solvent like hexane (B92381) to induce crystallization.
Dark-Colored Product - Decomposition due to excessive heat or prolonged reaction time. - Presence of colored impurities from the starting material.- Reduce the reaction temperature and/or time. - Purify the starting material. - Treat the crude product with activated carbon during recrystallization.
Inconsistent Results - Variability in reagent quality. - Inconsistent reaction setup and conditions.- Use reagents from a reliable source and of a consistent grade. - Standardize the experimental protocol, including glassware, stirring speed, and heating method.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a high-yield procedure.[1]

Materials:

  • 4,6-dihydroxy-5-nitropyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a fume hood, suspend 4,6-dihydroxy-5-nitropyrimidine (1 equivalent) in phosphorus oxychloride (4 volumes).

  • Cool the suspension to approximately 6°C using an ice bath.

  • Slowly add N,N-diisopropylethylamine (4 volumes) dropwise to the stirred suspension. A significant amount of white smoke may be generated.

  • After the addition is complete, heat the mixture to 100°C and maintain this temperature for 5 hours.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess phosphorus oxychloride.

  • Carefully pour the concentrated reaction mixture into crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Adjust the pH of the aqueous layer to neutral with a saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer once with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The reported yield for this method is 97% with a purity greater than 98%.[1]

Data Presentation

Method Chlorinating Agent Base/Catalyst Temperature (°C) Time (h) Yield (%) Reference
Method 1POCl₃N,N-diisopropylethylamine6 → 100597[1]
Method 2POCl₃N,N-dimethylaniline100-110 (reflux)1080[4]

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_process Reaction cluster_reagents Reagents cluster_purification Workup & Purification cluster_product Final Product Start 4,6-dihydroxy-5-nitropyrimidine Chlorination Chlorination Start->Chlorination Quench Quench with Ice Water Chlorination->Quench POCl3 POCl₃ POCl3->Chlorination Base Tertiary Amine (e.g., DIPEA) Base->Chlorination Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Product This compound Concentrate->Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield Observed? IncompleteReaction Check for Incomplete Reaction (TLC/GC) Start->IncompleteReaction Troubleshoot Yes_Incomplete Yes IncompleteReaction->Yes_Incomplete No_Complete No IncompleteReaction->No_Complete IncreaseTimeTemp Increase Reaction Time/Temp Yes_Incomplete->IncreaseTimeTemp CheckPurity Check Starting Material Purity No_Complete->CheckPurity Impure Impure CheckPurity->Impure Pure Pure CheckPurity->Pure PurifyStart Purify Starting Material Impure->PurifyStart OptimizeConditions Re-optimize Base/Reagent Stoichiometry Pure->OptimizeConditions

Caption: Troubleshooting decision tree for low yield in synthesis.

References

common side reactions in the synthesis of 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 4,6-dichloro-5-nitropyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of chlorinating 4,6-dihydroxy-5-nitropyrimidine (B14392) with phosphorus oxychloride (POCl₃).

Issue 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution
Incomplete Chlorination The hydroxyl groups of the starting material have not been fully replaced by chlorine atoms. This can result in the formation of mono-chloro-hydroxy-5-nitropyrimidine intermediates.
Troubleshooting Steps:Increase Reaction Temperature: Ensure the reaction reaches the optimal temperature, typically between 100-130°C, to drive the chlorination to completion.[1][2]• Extend Reaction Time: Prolonging the reaction time (e.g., from 1 hour to 5 hours) can facilitate complete conversion.[1][2]• Use of a Catalyst: The addition of a tertiary amine catalyst, such as N,N-dimethylaniline or N-ethyl-N,N-diisopropylamine, can significantly improve the reaction rate and yield.[1][2]• Ensure Anhydrous Conditions: Moisture can react with POCl₃, reducing its effectiveness. Ensure all glassware is thoroughly dried and reagents are anhydrous.
Degradation of Starting Material or Product The harsh reaction conditions, including high temperatures and strong reagents, can lead to the decomposition of the pyrimidine (B1678525) ring.
Troubleshooting Steps:Optimize Reaction Temperature: While high temperatures are necessary, excessive heat can cause degradation. Carefully control the temperature within the recommended range.• Minimize Reaction Time: Once the reaction is complete (as monitored by TLC or other methods), proceed with the work-up promptly to avoid prolonged exposure to harsh conditions.
Inefficient Work-up and Extraction The desired product may be lost during the quenching and extraction phases of the procedure.
Troubleshooting Steps:Careful Quenching: The reaction mixture is typically quenched by slowly pouring it onto crushed ice.[1][2] This highly exothermic process should be performed with caution to prevent splashing and loss of product.• Efficient Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate (B1210297) or ether.[1][2] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Identification Removal Strategy
Unreacted 4,6-dihydroxy-5-nitropyrimidine Insoluble in many organic solvents used for extraction. Can be detected by TLC or NMR.This impurity is typically removed during the aqueous work-up as it is more soluble in the aqueous phase than the chlorinated product.
Mono-chloro-hydroxy-5-nitropyrimidine Has different chromatographic behavior (TLC, column chromatography) compared to the desired product.Can be separated from the desired product by column chromatography. Optimizing the reaction conditions (see Issue 1) will minimize its formation.
Hydrolysis Product: 4-Chloro-6-hydroxy-5-nitropyrimidine Can form if the product is exposed to water for extended periods, especially at elevated temperatures.Careful and prompt work-up is crucial. Ensure the final product is thoroughly dried and stored in a desiccator. Purification can be achieved through recrystallization or column chromatography.
Phosphorus-containing byproducts Residual phosphorus oxychloride and its hydrolysis products (phosphoric acid) can contaminate the product.Thorough quenching of excess POCl₃ and washing the organic extracts with water and brine will remove these impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the chlorination of 4,6-dihydroxy-5-nitropyrimidine using phosphorus oxychloride (POCl₃) as both the reagent and solvent.[2] This reaction is often catalyzed by a tertiary amine.

Q2: What is the role of the tertiary amine catalyst (e.g., N,N-dimethylaniline)?

The tertiary amine acts as a catalyst to facilitate the chlorination process. It activates the hydroxyl groups of the starting material, making them more susceptible to nucleophilic attack by the chloride ions from POCl₃.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system should be developed to distinguish between the starting material, any intermediates, and the final product. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What are the key safety precautions to consider during this synthesis?

Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The quenching of POCl₃ with ice/water is highly exothermic and can generate HCl gas, so it must be done slowly and cautiously.

Q5: How can I purify the final product?

Common purification methods include recrystallization from a suitable solvent or column chromatography.[1] The choice of method depends on the nature and quantity of the impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure found in the literature.[1]

Materials:

  • 4,6-dihydroxy-5-nitropyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Crushed ice

  • Ethyl acetate (or ether)

  • Anhydrous sodium sulfate

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-5-nitropyrimidine (1 equivalent) in an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

  • To this suspension, add N,N-dimethylaniline (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 1-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring in a fume hood.

  • Extract the aqueous mixture with ethyl acetate or ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Parameter Value Reference
Starting Material 4,6-dihydroxy-5-nitropyrimidine[2]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[2]
Catalyst N,N-dimethylaniline or N-ethyl-N,N-diisopropylamine[1][2]
Reaction Temperature 100 - 130 °C[1][2]
Reaction Time 1 - 5 hours[1][2]
Typical Yield 70 - 97%[1][2]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix Reactants (4,6-dihydroxy-5-nitropyrimidine + POCl3 + Catalyst) B 2. Heat to Reflux (100-130°C, 1-5h) A->B C 3. Quench (Pour onto ice) B->C D 4. Extract (Ethyl Acetate/Ether) C->D E 5. Wash (Water, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify (Recrystallization or Column Chromatography) F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Degradation Product Degradation? Incomplete_Reaction->Degradation No Sol_Incomplete Increase Temp/Time Add Catalyst Ensure Anhydrous Conditions Incomplete_Reaction->Sol_Incomplete Yes Workup_Loss Loss During Work-up? Degradation->Workup_Loss No Sol_Degradation Optimize Temperature Minimize Reaction Time Degradation->Sol_Degradation Yes Sol_Workup Careful Quenching Efficient & Multiple Extractions Workup_Loss->Sol_Workup Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Regioselective Substitution of 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the regioselective substitution of 4,6-dichloro-5-nitropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective substitution of this compound?

The main challenge lies in controlling which of the two chlorine atoms, at the C4 or C6 position, is replaced by a nucleophile. Because the 4 and 6 positions are electronically similar due to the symmetrical placement of the ring nitrogens and the C5-nitro group, achieving high regioselectivity for mono-substitution can be difficult, often leading to mixtures of 4-substituted and 6-substituted products, as well as di-substituted byproducts.

Q2: Which position (C4 or C6) is generally more reactive towards nucleophilic aromatic substitution (SNAr)?

For 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent. The regioselectivity is therefore highly dependent on the reaction conditions and the nature of the nucleophile. In similar dihalopyrimidine systems, substitution at C4 is often favored, but this is not a universal rule and can be influenced by various factors.[1][2]

Q3: What factors influence the regioselectivity of the substitution?

Several factors can influence the outcome of the reaction:

  • Nature of the Nucleophile: The type of nucleophile (e.g., primary amine, secondary amine, alkoxide) plays a critical role. Steric hindrance on the nucleophile can favor substitution at the less hindered position.

  • Reaction Temperature: Lower temperatures often favor the formation of the thermodynamically more stable product, while higher temperatures can lead to a mixture of products or di-substitution.

  • Solvent and Base: The polarity of the solvent and the strength of the base used can significantly impact the reaction rate and selectivity.

  • Presence of Catalysts: In some cases, catalysts like palladium complexes can be used to direct the substitution to a specific position.[2]

Q4: I am observing significant amounts of the di-substituted product. How can I favor mono-substitution?

Formation of the di-substituted product, 4,6-disubstituted-5-nitropyrimidine, is a common issue, especially with highly reactive nucleophiles or under forcing conditions. To favor mono-substitution, consider the following:

  • Use a stoichiometric amount (1.0 equivalent) or a slight excess of the nucleophile.

  • Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).

  • Slowly add the nucleophile to the solution of this compound.

  • Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed.

Q5: My reaction is very slow or not proceeding at all. What can I do?

If the reaction is sluggish, you can try:

  • Gently heating the reaction mixture. However, be aware that this may decrease selectivity and increase the formation of byproducts.

  • Using a more polar aprotic solvent, such as DMF or DMSO, which can help to dissolve the starting material and facilitate the SNAr reaction.[3]

  • Employing a stronger base to deprotonate the nucleophile (if applicable) and increase its nucleophilicity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Regioselectivity (Mixture of C4 and C6 isomers) - Nucleophile is not selective.- Reaction temperature is too high.- Screen different nucleophiles.- Lower the reaction temperature.- Experiment with different solvents and bases to optimize selectivity.
Formation of Di-substituted Product - Excess nucleophile used.- High reaction temperature or long reaction time.- Use 1.0 equivalent of the nucleophile.- Add the nucleophile slowly.- Reduce the reaction temperature and monitor the reaction closely.
Unexpected Product Formation (e.g., substitution of an alkoxy group) - The alkoxy group can act as a leaving group under certain conditions, especially with primary amines.[4][5][6]- If an alkoxy-substituted intermediate is used, be aware of this potential side reaction.- Consider a different synthetic route if this is problematic.
Low Yield - Incomplete reaction.- Degradation of starting material or product.- Difficult purification.- Increase reaction time or temperature cautiously.- Ensure anhydrous conditions if reagents are moisture-sensitive.- Optimize the purification method (e.g., column chromatography with a different eluent system, recrystallization).
No Reaction - Nucleophile is not reactive enough.- Inappropriate solvent or base.- Low reaction temperature.- Use a stronger nucleophile or a stronger base to activate the nucleophile.- Switch to a more polar aprotic solvent.- Gradually increase the reaction temperature.

Quantitative Data Summary

The regioselectivity of substitution on dichloropyrimidines is highly substrate and condition-dependent. The following table provides a summary of typical regioselectivities observed in related systems.

Pyrimidine (B1678525) Core Nucleophile Conditions Major Product Approx. Ratio (C4:C2)
2,4-DichloropyrimidineAminesVariesC4-substituted1:1 to 4:1[2]
6-Aryl-2,4-dichloropyrimidineAminesPd-catalysis, LiHMDSC4-substituted>30:1[2]
5-EWG-2,4-dichloropyrimidineTertiary AminesRoom Temp, CHCl₃C2-substitutedExcellent C2 selectivity[7]

Note: Data for this compound is less specifically reported in terms of ratios in the provided search results, but the principles from similar systems are applicable.

Key Experimental Protocols

Protocol 1: General Procedure for Mono-amination at the C4(6) Position

This protocol is a general guideline and may require optimization for specific nucleophiles.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, DCM, or acetonitrile).

  • Nucleophile Preparation: In a separate flask, dissolve the amine nucleophile (1.0-1.1 equiv) and a base (e.g., triethylamine (B128534) or DIPEA, 1.5-2.0 equiv) in the same anhydrous solvent.

  • Reaction: Cool the solution of the pyrimidine to 0 °C using an ice bath. Slowly add the nucleophile solution dropwise over 15-30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

G cluster_start Starting Material cluster_nucleophile Nucleophile cluster_pathways Competing SₙAr Pathways cluster_intermediates Meisenheimer Intermediates cluster_products Products start This compound attack_c4 Attack at C4(6) start->attack_c4 attack_c6 Attack at C6(4) start->attack_c6 nuc R-NH₂ / R-O⁻ / R-S⁻ nuc->attack_c4 nuc->attack_c6 mc_c4 Intermediate A (C4-adduct) attack_c4->mc_c4 Formation mc_c6 Intermediate B (C6-adduct) attack_c6->mc_c6 Formation prod_c4 4-Substituted-6-chloro- 5-nitropyrimidine mc_c4->prod_c4 -Cl⁻ prod_c6 6-Substituted-4-chloro- 5-nitropyrimidine mc_c6->prod_c6 -Cl⁻ G prep 1. Reactant Prep (Pyrimidine in dry solvent) reaction 3. Reaction (Slow addition at 0°C, warm to RT) prep->reaction nuc_prep 2. Nucleophile Prep (Nucleophile + Base) nuc_prep->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Work-up (Quench & Extract) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product G start Problem: Poor Regioselectivity q1 Is di-substitution a major issue? start->q1 a1_yes Reduce nucleophile to 1.0 eq. Add slowly at low temp. q1->a1_yes Yes q2 Is the reaction run at elevated temp? q1->q2 No a1_yes->q2 a2_yes Repeat reaction at 0°C or room temperature. q2->a2_yes Yes q3 Have solvent/base variations been tried? q2->q3 No a2_yes->q3 a3_no Screen solvents (e.g., THF, ACN, DMF) and bases (e.g., TEA, DIPEA, K₂CO₃). q3->a3_no No end Optimized Selectivity q3->end Yes a3_no->end

References

Technical Support Center: Reduction of 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 4,6-dichloro-5-nitropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound to 4,6-dichloro-5-aminopyrimidine?

A1: The most frequently employed methods include reduction with iron (Fe) powder in an acidic medium (like acetic acid or hydrochloric acid), treatment with sodium dithionite (B78146) (Na₂S₂O₄), and catalytic hydrogenation using a palladium catalyst.[1][2][3]

Q2: I am observing a polar impurity in my reaction mixture when using iron and acid. What could it be?

A2: A common polar side product is the hydrolysis of one or both chloro-substituents to the corresponding hydroxypyrimidine derivative. This is more likely to occur if the reaction is heated for an extended period or if the acidic conditions are too harsh.

Q3: Can the chloro groups be reduced during catalytic hydrogenation?

A3: Yes, dehalogenation is a known side reaction in the catalytic hydrogenation of chloro-heteroaromatic compounds. The choice of catalyst, solvent, and reaction conditions is crucial to minimize this undesired reaction.

Q4: My reaction is sluggish or incomplete. What can I do?

A4: For metal/acid reductions, ensure the iron powder is activated and has a high surface area. For all methods, increasing the temperature or the equivalents of the reducing agent may improve the conversion. However, be aware that harsher conditions can also promote the formation of byproducts.

Q5: How can I purify the final product, 4,6-dichloro-5-aminopyrimidine?

A5: The product can be purified by recrystallization from a suitable solvent system, such as n-hexane or an ethanol/water mixture. Column chromatography can also be employed for high-purity requirements. A patent for a similar compound describes a purification process involving oil removal, salt formation, dissociation, and recrystallization to obtain a high-purity product.[4]

Troubleshooting Guides

Problem 1: Low Yield of 4,6-dichloro-5-aminopyrimidine
Possible CauseSuggested Solution
Incomplete Reaction - Fe/Acid: Ensure the iron powder is finely divided and activated. Consider gentle heating (e.g., 60-65 °C) to drive the reaction to completion.[2] - Sodium Dithionite: Ensure an adequate excess of the reagent is used. The reaction is often performed at low temperatures (-5 to 0 °C), but gradual warming might be necessary.[3] - Catalytic Hydrogenation: Check the catalyst activity. Ensure the system is free of catalyst poisons. Increase hydrogen pressure if possible.
Product Degradation - Over-reduction or decomposition can occur with prolonged reaction times or excessive heat. Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed.
Side Reactions - Hydrolysis: Use anhydrous solvents and minimize the amount of water in the reaction mixture. - Dehalogenation (Catalytic Hydrogenation): Use a less active catalyst or add a catalyst moderator. Screen different solvents and reaction temperatures.
Work-up Losses - The product has some solubility in water. Ensure efficient extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2][5] - Back-extraction of the aqueous layer may be necessary to recover all the product.
Problem 2: Formation of Impurities
ImpurityIdentificationSuggested Solution
4-Chloro-6-hydroxy-5-aminopyrimidine Higher polarity on TLC; different mass in MS.- Reduce reaction time and/or temperature. - Use a less acidic medium if possible.
Dehalogenated Product (Catalytic Hydrogenation) Lower mass in MS.- Screen different catalysts (e.g., different Pd loading or support). - Add a base (e.g., triethylamine) to neutralize the generated HCl.
Unidentified Polar Impurity Appears as a baseline or very low Rf spot on TLC.- This could be a result of over-reduction or decomposition. Purify by column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Reduction with Iron in Acetic Acid

This protocol is adapted from a patent for a structurally similar compound.[2]

  • To a stirred solution of this compound (1 equivalent) in a mixture of glacial acetic acid and methanol, add iron powder (approximately 3-4 equivalents) in portions.

  • Heat the reaction mixture to 60-65 °C for 2 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add dichloromethane (B109758) and water to dissolve the solids.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and recrystallize the crude product from a suitable solvent like n-hexane to obtain 4,6-dichloro-5-aminopyrimidine.

Protocol 2: Reduction with Sodium Dithionite

This protocol is based on a procedure for a similar substrate.[3]

  • Dissolve this compound (1 equivalent) in a suitable organic solvent (e.g., tetrahydrofuran).

  • In a separate flask, prepare a solution of sodium dithionite (excess, e.g., 5-8 equivalents) and sodium bicarbonate in water.

  • Cool the solution of the pyrimidine (B1678525) derivative to -5 to 0 °C in an ice-salt bath.

  • Slowly add the aqueous sodium dithionite solution dropwise to the reaction mixture, maintaining the low temperature.

  • Stir the reaction for 15-30 minutes after the addition is complete.

  • Filter the reaction mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Visual Troubleshooting Guide

Troubleshooting_Reduction cluster_start Start cluster_problem Problem Identification cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products start Low Yield or Impurities in Reduction incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products incomplete_reaction->side_products No increase_reagent Increase Equivalents of Reducing Agent incomplete_reaction->increase_reagent Yes increase_temp Increase Reaction Temperature incomplete_reaction->increase_temp Yes check_reagent_quality Check Reagent Quality/Activity incomplete_reaction->check_reagent_quality Yes hydrolysis Hydrolysis Product side_products->hydrolysis Polar Impurity dehalogenation Dehalogenation Product side_products->dehalogenation Low Mass Impurity purify Purify by Recrystallization/Chromatography side_products->purify Other Impurities

Caption: Troubleshooting workflow for the reduction of this compound.

References

preventing the formation of byproducts in 4,6-Dichloro-5-nitropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-5-nitropyrimidine. The following information is intended to help prevent the formation of byproducts in common reactions, ensuring higher yields of desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions are nucleophilic aromatic substitutions (SNAr), where the chlorine atoms at the C4 and C6 positions are displaced by nucleophiles. Due to the electron-withdrawing nitro group, the pyrimidine (B1678525) ring is highly activated for such substitutions. Typical nucleophiles include primary and secondary amines, and alkoxides.

Q2: What is the major challenge in achieving selective monosubstitution?

A2: A significant challenge is preventing disubstitution, where the nucleophile replaces both chlorine atoms. This "over-reaction" leads to the formation of symmetric 4,6-disubstituted-5-nitropyrimidine byproducts, which can be difficult to separate from the desired monosubstituted product. The initial substitution of a chlorine atom with an electron-donating group can sometimes deactivate the ring towards further substitution, but disubstitution is still a common issue, especially under harsh reaction conditions.

Q3: Besides disubstitution, what other byproducts should I be aware of?

A3: Other potential byproducts can arise from:

  • Hydrolysis: If water is present in the reaction mixture, one or both chlorine atoms can be replaced by hydroxyl groups, forming hydroxypyrimidine derivatives. This is more likely to occur at elevated temperatures or under basic conditions.

  • Solvolysis: If a nucleophilic solvent (e.g., methanol, ethanol) is used, it can compete with the intended nucleophile, leading to the formation of alkoxy-substituted byproducts.[1]

  • Reaction with the nitro group: While less common under typical SNAr conditions, harsh reducing conditions can lead to the reduction of the nitro group to an amino group.

Q4: How can I control the regioselectivity of the initial substitution?

A4: For this compound, the two chlorine atoms are chemically equivalent. However, in substituted dichloropyrimidines, the position of substitution (C4 vs. C2) is influenced by the electronic properties of the substituents on the ring. Generally, nucleophilic attack is favored at the C4 position.[2][3] The presence of electron-donating groups at other positions on the ring can alter this selectivity.[4]

Troubleshooting Guide: Minimizing Byproduct Formation

This guide addresses common issues encountered during nucleophilic aromatic substitution reactions with this compound.

IssuePotential CauseRecommended Solutions
Formation of Disubstituted Byproduct Excess nucleophile.Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile.
High reaction temperature.Lower the reaction temperature. Start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase if the reaction is too slow.
Prolonged reaction time.Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Strong base.Use a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate.[1]
Formation of Hydrolysis Byproducts Presence of water in solvents or reagents.Use anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Basic reaction conditions promoting hydrolysis.Use a non-aqueous base. If an aqueous workup is necessary, perform it at a low temperature and minimize the time the product is in contact with the aqueous basic solution.
Formation of Alkoxy Byproducts (from solvent) Use of a nucleophilic alcohol solvent.Switch to a non-nucleophilic, polar aprotic solvent such as THF, DMF, or acetonitrile.[1]
Low or No Yield of Desired Product Insufficiently reactive nucleophile.If using an alcohol, convert it to the more nucleophilic alkoxide using a base like sodium hydride or DBU.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for the formation of byproducts.[1]
Inappropriate solvent.Use a polar aprotic solvent (e.g., THF, DMF, DMSO) to improve the solubility of reagents and facilitate the reaction.[1]

Quantitative Data on Byproduct Formation

The following table summarizes the yields of the disubstituted byproduct (N,N'-dialkyl-5-nitropyrimidine-4,6-diamine) from the reaction of a 4-alkoxy-6-chloro-5-nitropyrimidine with various primary amines. This illustrates the propensity for disubstitution even when a monosubstituted product might be expected.

AmineYield of Disubstituted Product (%)
N-benzylamine55-82%
5-nitro-N4,N6-diphenethylpyrimidine-4,6-diamine13-41%
N4,N6-bis(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine72%
N4,N6-diisopropyl-5-nitropyrimidine-4,6-diamine60-92%
N4,N6-di-tert-butyl-5-nitropyrimidine-4,6-diamine85%
N4,N6-bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine95%
N4,N6-bis(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamineQuantitative
N4,N6-diethyl 5-nitropyrimidine-4,6-diamine89%
N4,N6-diisobutyl 5-nitropyrimidine-4,6-diamine83%

*Data sourced from a study on the reaction of 4-alkoxy-6-chloro-5-nitropyrimidines with primary amines.[5][6]

Experimental Protocols

Protocol 1: Selective Mono-amination of this compound

This protocol is designed to favor the formation of the monosubstituted product.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Anhydrous isopropanol (B130326)

  • Anhydrous solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous isopropanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired amine (1.1 eq) to the cooled solution.

  • Add DIPEA (1.2 eq) dropwise to the mixture while stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 5-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.

Protocol 2: Selective Mono-alkoxylation of this compound

This protocol aims to achieve selective monosubstitution with an alcohol.

Materials:

  • This compound

  • Alcohol (1.0 equivalent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous solvents for workup (e.g., methylene (B1212753) chloride)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add a solution of the desired alcohol (1.0 eq) and DBU (1.5 eq) in THF dropwise at 0 °C.[6]

  • Stir the reaction mixture at 0 °C for approximately one hour.[6]

  • Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Perform an extraction with methylene chloride and wash the organic phase with a saturated aqueous solution of NaCl.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography if necessary.

Reaction Pathways and Byproduct Formation

The following diagrams illustrate the key reaction pathways and the formation of common byproducts in reactions of this compound.

G cluster_main Reaction Pathways of this compound A 4,6-Dichloro- 5-nitropyrimidine B Desired Monosubstituted Product A->B + 1 eq. Nucleophile (e.g., R-NH2) Controlled Conditions D Hydrolysis Byproduct A->D + H2O (Trace Moisture) C Disubstituted Byproduct B->C + Excess Nucleophile High Temperature

Caption: Competing reaction pathways in nucleophilic substitution.

G cluster_workflow Experimental Workflow for Selective Monosubstitution Start Start Step1 Dissolve this compound in anhydrous solvent under N2 Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add 1.0-1.2 eq. of Nucleophile Step2->Step3 Step4 Add non-nucleophilic base (e.g., DIPEA) Step3->Step4 Step5 Monitor reaction by TLC/LC-MS Step4->Step5 Step6 Aqueous Workup (Cold) Step5->Step6 Step7 Purification by Column Chromatography Step6->Step7 End Isolated Monosubstituted Product Step7->End

Caption: A typical experimental workflow for selective monosubstitution.

G cluster_logic Troubleshooting Logic Problem Byproduct Formation Detected Check1 Disubstituted Product? Problem->Check1 Action1 Reduce Nucleophile Stoichiometry Lower Reaction Temperature Check1->Action1 Yes Check2 Hydrolysis Product? Check1->Check2 No Solution Optimized Reaction Action1->Solution Action2 Use Anhydrous Solvents Run under Inert Atmosphere Check2->Action2 Yes Check3 Solvent Adduct? Check2->Check3 No Action2->Solution Action3 Change to a Non-nucleophilic Solvent Check3->Action3 Yes Check3->Solution No Action3->Solution

Caption: A logical flow for troubleshooting byproduct formation.

References

scaling up the synthesis of 4,6-Dichloro-5-nitropyrimidine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 4,6-Dichloro-5-nitropyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up for industrial applications.

Issue 1: Low Yield of this compound

  • Question: We are experiencing lower than expected yields (below 70%) in the chlorination of 4,6-dihydroxy-5-nitropyrimidine (B14392) using phosphorus oxychloride. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure that the reaction temperature is maintained between 125-130°C for at least one hour to drive the reaction to completion.[1] Secondly, the purity of the starting material, 4,6-dihydroxy-5-nitropyrimidine, is crucial. Impurities can lead to side reactions and reduce the overall yield. The molar ratio of the catalyst, such as N,N-dimethylaniline or N-ethyl-N,N-diisopropylamine, to the starting material should be optimized.[1][2] An insufficient amount of catalyst can result in a sluggish and incomplete reaction. Finally, consider the efficiency of the work-up and purification process. Loss of product can occur during filtration and extraction steps.

Issue 2: Formation of Impurities and Difficulty in Purification

  • Question: Our final product is contaminated with by-products, making purification difficult. How can we minimize impurity formation and improve the purification process?

  • Answer: The primary source of impurities is often residual phosphorus oxychloride and its hydrolysis products.[3] A critical step is the efficient removal of excess phosphorus oxychloride after the reaction, which can be achieved by evaporation under reduced pressure.[1] During the work-up, the reaction mixture should be poured onto ice slowly and with vigorous stirring to control the exothermic hydrolysis of remaining phosphorus oxychloride.[1] For purification, instead of direct crystallization, consider extracting the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758), followed by washing with water and brine to remove water-soluble impurities.[1] Column chromatography can be employed for laboratory-scale purification to obtain a high-purity product.[1] On an industrial scale, optimizing the extraction and crystallization conditions is key.

Issue 3: Vigorous and Uncontrolled Reaction During Quenching

  • Question: The quenching of the reaction mixture with ice-water is highly exothermic and difficult to control on a larger scale. Are there safer alternatives or methods to manage this step?

  • Answer: The violent reaction during quenching is due to the rapid hydrolysis of excess phosphorus oxychloride. To manage this, ensure the reaction mixture is cooled to room temperature before slowly adding it to a large volume of crushed ice with efficient stirring.[1] An alternative approach involves a solvent-based workup. After removing the bulk of the phosphorus oxychloride under vacuum, the residue can be dissolved in a suitable organic solvent and then carefully washed with cold water or a saturated sodium bicarbonate solution to neutralize the acidic byproducts.[2][3] This method allows for better temperature control and is generally safer for large-scale operations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the industrial synthesis of this compound?

A1: The most common and direct precursor for industrial synthesis is 4,6-dihydroxy-5-nitropyrimidine.[1][2] This starting material is readily available and can be efficiently converted to the desired product in a single step using a chlorinating agent like phosphorus oxychloride.

Q2: What are the key reaction parameters to monitor for a successful synthesis?

A2: The critical parameters to monitor are reaction temperature (125-130°C), reaction time (at least 1 hour at the optimal temperature), and the molar ratio of reagents, including the starting material, phosphorus oxychloride, and the catalyst (e.g., N,N-dimethylaniline).[1]

Q3: What is the typical yield for the synthesis of this compound?

A3: With an optimized process, yields can range from 70% to as high as 97%.[1][2]

Q4: What are the physical properties of this compound?

A4: It is a yellow crystalline solid with a melting point of 100-103°C.[1]

Q5: In which solvents is this compound soluble?

A5: It is soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4] It has limited solubility in water.[4]

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterValueReference
Starting Material4,6-dihydroxy-5-nitropyrimidine[1][2]
Chlorinating AgentPhosphorus oxychloride (POCl₃)[1][2]
CatalystN,N-dimethylaniline or N-ethyl-N,N-diisopropylamine[1][2]
Reaction Temperature125 - 130 °C[1]
Reaction Time1 - 5 hours[1][2]
Molar Ratio (Starting Material:POCl₃:Catalyst)Approx. 1 : 6.6 : 1.5[1]
Yield70 - 97%[1][2]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number4316-93-2[1]
Molecular FormulaC₄HCl₂N₃O₂
Molecular Weight193.98 g/mol
AppearanceYellow Crystalline Solid[1]
Melting Point100 - 103 °C[1]
SolubilitySoluble in DMSO, DMF; Sparingly soluble in water[4]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on literature methods.[1][2]

Materials:

  • 4,6-dihydroxy-5-nitropyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (or other suitable amine catalyst)

  • Crushed ice

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous sodium sulfate

  • Brine solution

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and thermometer, suspend 4,6-dihydroxy-5-nitropyrimidine in an excess of phosphorus oxychloride.

  • Slowly add the catalyst (e.g., N,N-dimethylaniline) to the suspension while stirring.

  • Heat the reaction mixture to 125-130°C and maintain this temperature for 1-5 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly and carefully pour the residue onto a large amount of crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration.

  • Extract the filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and the collected solid, then wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by evaporation to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reaction_setup Reaction Setup: - 4,6-dihydroxy-5-nitropyrimidine - Phosphorus oxychloride - Catalyst start->reaction_setup heating Heating (125-130°C, 1-5h) reaction_setup->heating workup Work-up: - Remove excess POCl₃ - Quench with ice heating->workup extraction Extraction with organic solvent workup->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Anhydrous Na₂SO₄) washing->drying purification Purification (Recrystallization / Chromatography) drying->purification end Final Product: This compound purification->end

Caption: A flowchart of the key steps in the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Synthesis Issues issue_low_yield Issue: Low Yield cause_incomplete_reaction Cause: Incomplete Reaction issue_low_yield->cause_incomplete_reaction cause_impure_starting_material Cause: Impure Starting Material issue_low_yield->cause_impure_starting_material cause_insufficient_catalyst Cause: Insufficient Catalyst issue_low_yield->cause_insufficient_catalyst solution_optimize_temp_time Solution: Optimize Temp. & Time cause_incomplete_reaction->solution_optimize_temp_time solution_purify_starting_material Solution: Purify Starting Material cause_impure_starting_material->solution_purify_starting_material solution_adjust_catalyst_ratio Solution: Adjust Catalyst Ratio cause_insufficient_catalyst->solution_adjust_catalyst_ratio issue_purification_difficulty Issue: Purification Difficulty cause_residual_pocl3 Cause: Residual POCl₃ issue_purification_difficulty->cause_residual_pocl3 cause_side_products Cause: Side Products issue_purification_difficulty->cause_side_products solution_efficient_pocl3_removal Solution: Efficient POCl₃ Removal cause_residual_pocl3->solution_efficient_pocl3_removal solution_optimized_workup Solution: Optimized Work-up & Extraction cause_side_products->solution_optimized_workup

Caption: A logical diagram outlining common issues and their respective causes and solutions.

References

analytical techniques for monitoring the purity of 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring the purity of 4,6-Dichloro-5-nitropyrimidine. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data tables to assist in obtaining accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended analytical technique for determining the purity of this compound? A1: The primary and most robust technique for purity analysis of this compound is High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase method coupled with UV detection.[1] This method provides excellent resolution for separating the main component from potential impurities.

Q2: Can Gas Chromatography (GC) be used for the analysis? A2: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze this compound.[2][3] However, careful optimization of the injector temperature is required to prevent thermal degradation of the nitro group. GC-MS is particularly useful for identifying volatile or semi-volatile impurities.

Q3: What are the common potential impurities I should be aware of? A3: Impurities can originate from the synthesis process. Common precursors and related compounds include 4,6-dihydroxy-5-nitropyrimidine, which may be present if the reaction is incomplete.[4][5] Other potential impurities could be isomers or byproducts from side reactions involving the reactive chlorine atoms.[6]

Q4: How should I prepare a sample of this compound for HPLC analysis? A4: The compound is a solid at room temperature and is soluble in polar organic solvents.[7] A recommended practice is to dissolve the sample in the mobile phase to be used for the analysis, or in a compatible solvent like acetonitrile (B52724). Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to prevent particulates from clogging the HPLC system.

Q5: What are the appropriate storage conditions for this compound? A5: this compound should be stored in a cool, dry place, with recommended temperatures between 0-8 °C.[8] It should be kept in a tightly sealed container to protect it from moisture.

Analytical Methodologies & Protocols

An effective analytical workflow is crucial for accurate purity determination. The following diagram outlines a general approach from sample handling to final analysis.

cluster_0 Step 1: Sample Handling cluster_1 Step 2: Primary Analysis cluster_2 Step 3: Impurity Investigation (If Needed) cluster_3 Step 4: Reporting SampleReceipt Receive Sample Storage Store at 0-8°C SampleReceipt->Storage SamplePrep Prepare Sample (Dissolve & Filter) Storage->SamplePrep RPHPLC Reverse-Phase HPLC (Primary Method) SamplePrep->RPHPLC DataAnalysis1 Integrate Peaks & Calculate % Purity RPHPLC->DataAnalysis1 CheckImpurity Purity < Specification or Unknown Peaks Present? DataAnalysis1->CheckImpurity GCMS GC-MS Analysis for Impurity ID CheckImpurity->GCMS Yes LCMS LC-MS/MS for Non-Volatile ID CheckImpurity->LCMS Yes FinalReport Generate Certificate of Analysis CheckImpurity->FinalReport No GCMS->FinalReport LCMS->FinalReport

Caption: General analytical workflow for purity assessment.

Protocol 1: Reverse-Phase HPLC (Primary Method)

This protocol provides a robust method for routine purity analysis.

ParameterRecommended SettingNotes
Column Newcrom R1, 5 µm, 4.6x150 mm or similar C18A column with low silanol (B1196071) activity is recommended to minimize peak tailing.[1]
Mobile Phase A 0.1% Formic Acid in WaterUse HPLC-grade water and acid for MS-compatible analysis.[1][9]
Mobile Phase B AcetonitrileUse HPLC-grade solvent.
Gradient Isocratic or GradientStart with an isocratic hold (e.g., 80% A, 20% B) and adjust as needed to resolve impurities.[9]
Flow Rate 1.0 mL/minAdjust as needed based on column dimensions and desired run time.
Injection Volume 5-10 µLEnsure consistency across all injections.
Column Temp. Ambient or 30 °CMaintaining a constant temperature improves retention time reproducibility.
Detector UV-Vis DetectorMonitor at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
Diluent Acetonitrile/Water (50:50 v/v)Dissolve the sample in the mobile phase whenever possible.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying volatile impurities.

ParameterRecommended SettingNotes
Column Mid-polarity (e.g., 6% cyanopropyl, 94% polydimethylsiloxane)A 30m x 0.25mm ID x 0.25µm film thickness column is a good starting point.[10]
Carrier Gas HeliumSet to a constant flow rate of approximately 1.0-1.5 mL/min.[10]
Injector Temp. 200-220 °CUse the lowest possible temperature to prevent on-column degradation.
Injection Mode Split (e.g., 20:1)Splitless injection can be used for trace analysis.
Oven Program Start at 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.This is a starting point; optimize based on impurity profile.
MS Source Temp. 230 °CStandard temperature for electron impact ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Scan Range 40-400 m/zThis range will cover the parent ion (m/z ~194) and likely fragments.

Troubleshooting Guides

HPLC Troubleshooting

Unexpected results in HPLC are common. This logical diagram and the following Q&A guide can help diagnose and resolve issues.

cluster_pressure Pressure Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues Problem Observe HPLC Problem HighPressure High Backpressure Problem->HighPressure PeakShape Poor Peak Shape (Tailing, Fronting, Split) Problem->PeakShape RTDrift Retention Time Drifting or Unstable Problem->RTDrift DisconnectCol Disconnect Column. Pressure still high? HighPressure->DisconnectCol SystemBlock Yes: Blockage in System (tubing, filter, injector) DisconnectCol->SystemBlock ColumnBlock No: Blockage in Column (inlet frit, packing) DisconnectCol->ColumnBlock Backflush Action: Backflush or replace column frit/column. ColumnBlock->Backflush CheckColumn Is column appropriate? (e.g., low silanol activity) PeakShape->CheckColumn CheckSolvent Is sample dissolved in mobile phase? PeakShape->CheckSolvent CheckOverload Is column overloaded? PeakShape->CheckOverload ReduceConc Action: Reduce sample concentration. CheckOverload->ReduceConc CheckTemp Is column temperature stable? RTDrift->CheckTemp CheckMobilePhase Is mobile phase prepared fresh? Is it degassed? RTDrift->CheckMobilePhase CheckEquilib Is column fully equilibrated? RTDrift->CheckEquilib

Caption: Logic diagram for troubleshooting common HPLC issues.

Q: My peaks are tailing significantly. What should I do? A: Peak tailing for this compound can be caused by:

  • Secondary Silanol Interactions: The pyrimidine (B1678525) ring can interact with active silanol groups on the silica (B1680970) support of the column.

    • Solution: Use a column with low silanol activity or a modern end-capped C18 column.[1] Also, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress this interaction.[1]

  • Column Contamination: Strongly retained compounds from previous injections may build up at the column head.

    • Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, back-flushing the column (disconnected from the detector) may help.[11]

Q: My retention times are shifting between injections. Why? A: Drifting retention times are often related to system instability.[12]

  • Temperature Fluctuations: Ensure the column compartment temperature is stable. Even ambient temperature changes in the lab can affect retention.

  • Mobile Phase Issues: The mobile phase composition may be changing. This can happen if solvents are not mixed properly or if one component evaporates faster than another. Always prepare fresh mobile phase daily and keep solvent bottles capped.

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This can take 10-20 column volumes.

Q: I'm seeing high system backpressure. What's the cause? A: High backpressure usually indicates a blockage.[11]

  • Frit Blockage: The most common cause is a plugged inlet frit on the analytical column, often from particulate matter in the sample.

    • Solution: Always filter your samples. Use a guard column or an in-line filter to protect the analytical column.[13] You can try back-flushing the column to dislodge particulates.[11]

  • Sample Precipitation: The sample may be precipitating on the column if the injection solvent is much stronger than the mobile phase.

    • Solution: Dissolve your sample in the mobile phase or a weaker solvent whenever possible.[13]

GC Troubleshooting

Q: I am not seeing any peak for my compound, or the peak is very small. A: This could be due to thermal degradation in the hot injector. This compound contains a thermally labile nitro group.

  • Solution: Lower the injector temperature incrementally (e.g., from 250°C down to 200°C) to find a balance between efficient volatilization and minimal degradation. Also, check for active sites in the injector liner by using a fresh, deactivated liner.

Q: My peaks are broad and show significant tailing. A: This can be caused by:

  • Active Sites: The compound may be interacting with active sites in the GC system (liner, column).

    • Solution: Use a high-quality, deactivated liner and column. If the column is old, it may need to be conditioned or replaced.

  • Improper Flow Rate: A carrier gas flow rate that is too low can lead to band broadening.

    • Solution: Verify your carrier gas flow rate is optimal for your column dimensions (typically around 1-2 mL/min for a 0.25 mm ID column).

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4,6-Dichloro-5-nitropyrimidine and Other Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4,6-dichloro-5-nitropyrimidine with other dichloropyrimidine isomers. The information presented, supported by experimental data from the scientific literature, is intended to assist researchers in making informed decisions for the synthesis of complex molecules and in the design of novel therapeutic agents.

Introduction to Dichloropyrimidine Reactivity in Drug Discovery

Dichloropyrimidines are fundamental building blocks in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics. The reactivity of the pyrimidine (B1678525) ring is governed by its electron-deficient nature, making it susceptible to nucleophilic aromatic substitution (SNAr). The number and position of chlorine atoms, along with other substituents, profoundly influence the rate and regioselectivity of these reactions. Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.[1][2] This preferential reactivity is due to the enhanced stabilization of the intermediate Meisenheimer complex when nucleophilic attack occurs at positions ortho or para to the ring nitrogens.[2]

The subject of this guide, this compound, is distinguished by the presence of a strongly electron-withdrawing nitro group at the C5 position. This feature is anticipated to significantly activate the chlorine atoms at the C4 and C6 positions towards nucleophilic attack, thereby modulating its reactivity profile compared to other dichloropyrimidine isomers.

Comparative Reactivity: A Quantitative Overview

The reactivity of dichloropyrimidines towards nucleophiles is highly dependent on the substitution pattern of the pyrimidine ring. The presence of the electron-withdrawing nitro group in this compound enhances the electrophilicity of the carbon atoms attached to the chlorine atoms, making them more susceptible to nucleophilic attack compared to non-nitrated analogues.

While direct side-by-side kinetic studies are not extensively available in the reviewed literature, the comparative reactivity can be inferred from reaction conditions and yields reported in various studies. For instance, the disubstitution of the two chlorine atoms in this compound with alkylamines has been noted to require strong reaction conditions.[3]

Below is a summary of available quantitative data for the reactivity of this compound and other dichloropyrimidines in nucleophilic aromatic substitution reactions. It is important to note that direct comparisons should be made with caution, as reaction conditions may vary between studies.

Table 1: Comparison of Reaction Yields for Mono- and Di-amination of Various Dichloropyrimidines

Dichloropyrimidine DerivativeNucleophileReaction ConditionsProduct(s)Yield (%)Reference(s)
This compound Benzylamine (excess)DCM, TEA, RTN,N'-dibenzyl-5-nitropyrimidine-4,6-diamineup to 82[3]
This compound Various primary amines (excess)DCM, TEA, RTSymmetric 4,6-diamino-5-nitropyrimidinesGood to high[3]
2,4-Dichloropyrimidine AnilineK₂CO₃, DMAc, RT, 1h4-Anilino-2-chloropyrimidine & 2-Anilino-4-chloropyrimidineRatio 70:30[4]
2,4-Dichloropyrimidine Secondary aminesLiHMDS, THF, -20°C, 1h (Pd-catalyzed)4-Amino-2-chloropyrimidine>97 (regioselectivity)[4]
4,6-Dichloropyrimidine n-ButylamineK₂CO₃, DMF4,6-bis(butylamino)pyrimidineNot specified[5]
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Various aminesTEA, EtOH, reflux, 3hMono-substituted amino derivativesModerate[6]

Reaction Mechanisms and Pathways

The functionalization of dichloropyrimidines predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the formation of a resonance-stabilized intermediate.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start Dichloropyrimidine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted Pyrimidine + Cl⁻ Intermediate->Product Loss of Leaving Group (Cl⁻) Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve dichloropyrimidine and base in anhydrous solvent B Add nucleophile solution dropwise at specified temperature A->B C Stir reaction mixture B->C D Monitor progress by TLC/LC-MS C->D E Aqueous wash D->E F Dry organic layer E->F G Concentrate under vacuum F->G H Column chromatography G->H I Characterize product (NMR, MS, etc.) H->I

References

A Comparative Guide to Alternatives for 4,6-Dichloro-5-nitropyrimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4,6-dichloro-5-nitropyrimidine stands as a pivotal building block in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly activates the pyrimidine (B1678525) ring, rendering the chlorine atoms at the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile is instrumental in constructing a diverse array of complex molecules and pharmacologically active compounds.

However, the very features that make this reagent so reactive can also be a limitation. The powerful activation by the nitro group may lead to undesired side reactions or may be incompatible with sensitive functional groups elsewhere in the molecule. Furthermore, synthetic strategies often require alternative substitution patterns or different reactivity profiles that this compound cannot offer.

This guide provides an objective comparison of viable alternatives, detailing their unique reactivity, performance in key synthetic transformations, and supported by experimental data and protocols to aid in the rational selection of the optimal pyrimidine scaffold for your synthetic campaign.

Core Alternatives and Reactivity Profiles

The primary alternatives to this compound can be broadly categorized by the nature of the substituent at the C5 position and the overall halogenation pattern. Each variation offers a distinct reactivity profile.

  • 4,6-Dichloropyrimidine : As the direct analog lacking the C5-nitro group, this is the most common alternative. The absence of the powerful electron-withdrawing group deactivates the ring towards SNAr compared to its nitro counterpart, often requiring more forcing conditions. However, this modulation in reactivity allows for greater control and selectivity in other transformations, particularly in palladium-catalyzed cross-coupling reactions.[1] It is a versatile intermediate for synthesizing a wide range of pharmaceutical and agrochemical products.[1]

  • 2,4,6-Trichloropyrimidine (B138864) : This reagent provides three reactive sites for substitution. The inherent electronic properties of the pyrimidine ring dictate a general reactivity order of C4(6) > C2, allowing for sequential and regioselective functionalization.[2] This makes it an excellent choice for building highly substituted, complex pyrimidine derivatives that are inaccessible from a disubstituted precursor.[2]

  • 4,6-Dichloro-5-aminopyrimidine : The replacement of the electron-withdrawing nitro group with an electron-donating amino group fundamentally alters the electronic character of the pyrimidine ring. The ring is significantly deactivated towards traditional SNAr, making direct displacement of the chlorine atoms more challenging. However, this scaffold is a crucial intermediate in the synthesis of important drugs like Ticagrelor and provides a valuable synthetic handle for further transformations.[3]

  • Other Functionally Substituted Dichloropyrimidines : Derivatives bearing other functional groups at C5, such as an aldehyde (-CHO) or a cyano (-CN) group, serve as versatile intermediates. These groups can participate in subsequent reactions like condensations or reductions, expanding the synthetic possibilities.[4]

Performance Comparison in Key Reactions

The choice of a pyrimidine building block is ultimately dictated by its performance in specific chemical transformations. The following tables summarize quantitative data for common reactions, providing a basis for comparison.

Table 1: Nucleophilic Aromatic Substitution (SNAr) - Amination

The amination of dichloropyrimidines is a fundamental transformation. The following data compares the regioselectivity of traditional SNAr versus palladium-catalyzed Buchwald-Hartwig amination on a 6-aryl-2,4-dichloropyrimidine model system.

SubstrateAmineMethodCatalyst/BaseConditionsC4:C2 RatioYieldReference
6-(4-fluorophenyl)-2,4-dichloropyrimidineDibutylamineSNArK₂CO₃DMAc, rt, 1h80:2090%[5]
6-(4-fluorophenyl)-2,4-dichloropyrimidineDibutylamineBuchwald-HartwigPd(OAc)₂/dppbLiHMDS, THF, -20°C, 1h>98:287%[5]
6-(4-fluorophenyl)-2,4-dichloropyrimidineAnilineSNAri-Pr₂NEtBuOH, 125°C, 24h70:3075%[5]
6-(4-fluorophenyl)-2,4-dichloropyrimidineAnilineSNAr (anionic)No Catalyst / LiHMDSTHF, -60°C, 0.5h91:995%[5]

As demonstrated, the palladium-catalyzed Buchwald-Hartwig amination offers significantly higher regioselectivity for substitution at the C4 position compared to traditional SNAr methods, especially with less nucleophilic amines like anilines.[5][6]

Table 2: Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki coupling is a powerful method for creating C-C bonds. The reactivity of dichloropyrimidines in these reactions is highly dependent on the catalyst system and reaction conditions.

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)YieldReference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5%)K₂CO₃1,4-Dioxane (B91453)/H₂O100 (MW)94% (mono-C4)[7]
4,6-Dichloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₃PO₄Toluene11085% (di-substituted)[8]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane70-8060% (mono-C4)[9][10]

The C4 and C6 positions of dichloropyrimidines are generally more reactive in Suzuki couplings, allowing for selective mono- or di-arylation by tuning reaction conditions.[7][8]

Table 3: Synthesis of Key Pyrimidine Intermediates

The accessibility of the starting material is a crucial consideration. 2,4,6-Trichloropyrimidine is typically synthesized from barbituric acid.

Starting MaterialReagentsConditionsYieldReference
Barbituric acidPOCl₃, PCl₃, Cl₂Reflux, 4h81%[11][12]
Barbituric acidPOCl₃, PCl₃, Cl₂, N-methylpyrrolidone75°C, 7h then addition90%[12][13]
Barbituric acidPOCl₃, PCl₅70-115°C92.4%[11]

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting synthetic procedures.

Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid[11][12]
  • To a flask equipped with a reflux condenser and mechanical stirrer, add phosphorus oxychloride (POCl₃, 5.5 equiv).

  • While stirring, add barbituric acid (1.0 equiv) followed by a catalytic amount of N-methyl-2-pyrrolidone (NMP, ~0.025 equiv).

  • Heat the reaction mixture to 80°C and stir for 7 hours.

  • Cool the mixture slightly and add phosphorus trichloride (B1173362) (PCl₃, 3.0 equiv).

  • Over a period of 4 hours, carefully introduce chlorine gas (Cl₂, 3.0 equiv) while maintaining the reaction temperature.

  • After the addition is complete, heat the mixture under reflux until HCl evolution ceases (approx. 1 hour).

  • Remove the excess POCl₃ and PCl₃ by distillation under atmospheric pressure.

  • The product, 2,4,6-trichloropyrimidine, is then purified by vacuum distillation.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Dichloropyrimidines[7][9]
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dichloropyrimidine substrate (1.0 equiv), the arylboronic acid (1.1-2.2 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Stir the reaction mixture at the desired temperature (e.g., 70-110°C) and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualized Workflows and Pathways

Logical Selection of Pyrimidine Building Blocks

The choice of the optimal pyrimidine reagent is dependent on the desired synthetic outcome. The following workflow provides a decision-making framework.

G Workflow for Pyrimidine Reagent Selection start Desired Synthetic Transformation q1 Target C4/C6 positions for substitution/coupling? start->q1 q2 Target C5 position for functionalization? q1->q2 No reagent1 Select 4,6-Dichloropyrimidine or this compound q1->reagent1 Yes reagent2 Consider 4,6-Diethoxypyrimidine (via ortho-metalation) q2->reagent2 Yes reagent4 Consider other C5-functionalized (e.g., -CHO, -CN) dichloropyrimidines q2->reagent4 Also consider q3 Need for multiple, sequential substitutions? q3->reagent1 No reagent3 Select 2,4,6-Trichloropyrimidine q3->reagent3 Yes reagent1->q3 outcome1 Ideal for S_N_Ar and Cross-Coupling at C4/C6 reagent1->outcome1 outcome2 Allows for lithiation and electrophilic attack at C5 reagent2->outcome2 outcome3 Enables stepwise introduction of different groups at C2, C4, C6 reagent3->outcome3

Caption: Decision workflow for selecting the appropriate pyrimidine building block.

General Experimental Workflow for Suzuki Coupling

A typical experimental setup and workup procedure for a palladium-catalyzed cross-coupling reaction is outlined below.

G General Experimental Workflow for Suzuki Coupling setup 1. Reaction Setup - Dry Schlenk flask - Add Dichloropyrimidine - Add Boronic Acid - Add Base (e.g., K3PO4) - Add Solvent (e.g., Dioxane) purge 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) setup->purge catalyst 3. Catalyst Addition - Add Palladium Catalyst (e.g., Pd(PPh3)4) purge->catalyst reaction 4. Reaction - Heat to desired temp (e.g., 80-110 °C) - Stir for required time - Monitor by TLC/GC-MS catalyst->reaction workup 5. Workup - Cool to RT - Quench with H2O - Extract with organic solvent reaction->workup purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

The BMP2/SMAD1 Signaling Pathway

Substituted pyrimidines are scaffolds for molecules that can modulate critical biological pathways. For instance, certain pyrimidine derivatives act as bone anabolic agents by promoting the BMP2/SMAD1 signaling pathway, which is crucial for osteogenesis.[14]

G Simplified BMP2/SMAD1 Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BMP2 BMP2 Receptor BMP Receptor Complex (Type I & II) BMP2->Receptor Binding R_SMAD R-SMADs (Smad1, 5, 8) Receptor->R_SMAD Phosphorylation p_R_SMAD p-R-SMADs Complex p-R-SMAD / Co-SMAD Complex p_R_SMAD->Complex Co_SMAD Co-SMAD (Smad4) Co_SMAD->Complex DNA Target Gene Promoters (e.g., Runx2, Osx) Complex->DNA Binding & Regulation Complex->DNA Transcription Gene Transcription DNA->Transcription Osteogenesis Osteogenesis Transcription->Osteogenesis

Caption: The canonical BMP2/SMAD1 signaling cascade in osteogenesis.

Conclusion

While this compound is a powerful and effective reagent for introducing functionality onto a pyrimidine core, its high reactivity is not always desirable or necessary. A range of viable alternatives exists, each with a unique synthetic profile.

  • 4,6-Dichloropyrimidine offers a less activated, more controllable scaffold ideal for cross-coupling reactions.

  • 2,4,6-Trichloropyrimidine is the reagent of choice for constructing highly decorated, poly-substituted pyrimidines through sequential functionalization.

  • 4,6-Dichloro-5-aminopyrimidine provides a nucleophilic center at C5 and a deactivated ring system for alternative synthetic strategies.

By understanding the comparative reactivity and leveraging the specific experimental conditions detailed in this guide, researchers can make an informed decision, selecting the optimal pyrimidine building block to streamline their synthetic route and achieve their desired molecular target with greater efficiency and control.

References

Biological Activity of Derivatives Synthesized from 4,6-Dichloro-5-nitropyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 4,6-dichloro-5-nitropyrimidine represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The presence of reactive chlorine atoms and a nitro group on the pyrimidine (B1678525) ring makes this scaffold an excellent starting point for the synthesis of a diverse range of molecules with potent biological activities.[1] This guide provides a comparative analysis of the anticancer, antimicrobial, and antiviral activities of various derivatives synthesized from this precursor, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Anticancer Activity

A substantial body of research has focused on the development of pyrimidine derivatives as anticancer agents.[2] These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines through diverse mechanisms of action, including the inhibition of crucial cellular enzymes like histone deacetylases (HDACs) and tubulin polymerization.[3][4]

The following table summarizes the in vitro antiproliferative activity of selected pyrimidine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Derivative Class Specific Compound Target Cell Line IC50 (µM) Reference
Tetrahydropyridopyrimidine8f (HDAC6 Inhibitor)RPMI-8226 (Multiple Myeloma)2.80[3]
HL60 (Leukemia)3.20[3]
HCT116 (Colon Cancer)3.25[3]
Thiazolo[4,5-d]pyrimidine3bC32 (Melanoma)1.8[5]
A375 (Melanoma)4.3[5]
DU145 (Prostate Cancer)7.9[5]
3cC32 (Melanoma)2.4[5]
A375 (Melanoma)6.5[5]
1H-Indole Derivative3g (Tubulin Inhibitor)A375 (Melanoma)0.57[4]
MDA-MB-231 (Breast Cancer)1.61[4]
MCF-7 (Breast Cancer)2.94[4]
4-Amino-thienopyrimidineCompound 2MCF-7 (Breast Cancer)0.013[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

HDAC6_Inhibition_Pathway cluster_cytoplasm Cytoplasm HDAC6 HDAC6 Tubulin α-Tubulin HDAC6->Tubulin Deacetylation Protein_Degradation Protein Degradation (Aggresome Pathway) HDAC6->Protein_Degradation Ac_Tubulin Acetylated α-Tubulin Microtubule_Stability Microtubule Stability Ac_Tubulin->Microtubule_Stability Tubulin->Ac_Tubulin Apoptosis Apoptosis Microtubule_Stability->Apoptosis Derivative Pyrimidine Derivative (e.g., Compound 8f) Derivative->HDAC6 Inhibition

Caption: Inhibition of HDAC6 by a pyrimidine derivative, leading to increased microtubule stability and apoptosis.

Antimicrobial Activity

Derivatives of this compound have also been explored for their potential as antimicrobial agents. Various synthesized compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8]

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives, indicating the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative Class Specific Compound Microorganism MIC (µg/mL) Reference
2-MercaptopyrimidineCompound SeriesMycobacterium tuberculosis10[9]
Pyrido[2,3-d]pyrimidine7aStaphylococcus aureus (G+)4 (μmol/L)[8]
Escherichia coli (G-)8 (μmol/L)[8]
Candida albicans (Fungus)8 (μmol/L)[8]
7dStaphylococcus aureus (G+)4 (μmol/L)[8]
Escherichia coli (G-)4 (μmol/L)[8]
Candida albicans (Fungus)4 (μmol/L)[8]
Pyrimidopyrimidine3bStaphylococcus aureus (G+)6.25[7]
Bacillus subtilis (G+)12.5[7]
Escherichia coli (G-)12.5[7]
Candida albicans (Fungus)6.25[7]
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Synthesized Pyrimidine Derivatives B1 Serial Dilution of Compounds in 96-Well Plate A1->B1 A2 Standardized Microbial Inoculum (Bacteria/Fungi) B2 Inoculation of Wells A2->B2 B1->B2 B3 Incubation (e.g., 24h at 37°C) B2->B3 C1 Visual Inspection for Turbidity B3->C1 C2 Determine MIC Value C1->C2 C3 Compare with Reference Drug C2->C3

Caption: General workflow for in vitro antimicrobial screening of synthesized pyrimidine derivatives.

Antiviral Activity

The investigation of this compound derivatives as antiviral agents is an emerging area. While some studies have found limited broad-spectrum activity, others have identified specific derivatives with promising efficacy against certain viruses, such as Human Immunodeficiency Virus (HIV).[10][11]

Data on the antiviral activity of these specific derivatives is less abundant compared to anticancer and antimicrobial studies.

Derivative Class Specific Compound Target Virus Activity/EC50 Reference
Pyrimidyl-di(diazaspiroalkane)3,3'-(5-nitropyrimidine-4,6-diyl)bis-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecaneHIVHighly effective[11]
2-Amino-4,6-dichloropyrimidineParent and 5-substituted derivativesHIV-1, HIV-2, HSV-1, HSV-2, HCMV, VSVInactive (EC50 > 100 µg/mL)[10]

The mechanism for some pyrimidine derivatives may involve the inhibition of host cell kinases that are essential for viral replication, which could offer a pathway to developing broad-spectrum antiviral therapies with a higher barrier to resistance.[10]

This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.

  • Virus Infection: The cell monolayer is infected with a known dilution of the virus for 1-2 hours.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) mixed with various concentrations of the test compound.

  • Incubation: The plates are incubated for several days until visible plaques (zones of cell death) are formed.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The number of plaques in treated wells is compared to untreated control wells to calculate the percentage of plaque reduction. The EC50 (50% effective concentration) is then determined.

Antiviral_MoA_Hypothesis cluster_host_cell Host Cell Virus Virus Host_Kinase Host Cell Kinase Virus->Host_Kinase Hijacks Signaling_Pathway Cellular Signaling Pathway Host_Kinase->Signaling_Pathway Activates Infection_Blocked Infection Blocked Viral_Replication Viral Replication Signaling_Pathway->Viral_Replication Promotes Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->Host_Kinase Inhibition

Caption: Hypothesized antiviral mechanism via inhibition of host cell kinases essential for viral replication.

References

comparing the efficacy of different reducing agents for 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 4,6-dichloro-5-nitropyrimidine to its corresponding amine, 4,6-dichloro-5-aminopyrimidine, is a critical transformation in the synthesis of various biologically active molecules. The efficiency of this reduction is highly dependent on the choice of the reducing agent and the reaction conditions. This guide provides an objective comparison of common reducing agents for this conversion, supported by available experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Comparison of Reducing Agent Efficacy

Reducing AgentCatalyst/AcidSolventTemperature (°C)Reaction TimeYield (%)Notes
Iron (Fe) powder Acetic Acid or HClVariousNot specifiedNot specifiedNot specifiedA commonly cited method, though specific quantitative data for this substrate is sparse in readily available literature.[1] The Fe/CaCl2 system has also been reported as an efficient method for aryl nitro reduction.[1]
Sodium Dithionite (B78146) (Na₂S₂O₄) -DMF/Water4524 h~76 (for a similar substrate)A versatile and economical reducing agent.[2][3] The reaction is typically carried out in a biphasic system and may require basic conditions (pH 8-9) for optimal performance.[2]
Tin(II) Chloride (SnCl₂·2H₂O) HClEthanol (B145695)Reflux1.5 h>95 (for a similar substrate)A widely used and effective reagent for the reduction of aromatic nitro groups.[4] The reaction is typically performed under acidic conditions.
Catalytic Hydrogenation Palladium on Carbon (Pd/C)EthanolRoom Temp.Not specifiedHigh (general)A clean and efficient method, often providing high yields and purity.[2] The efficiency can be influenced by the catalyst loading, hydrogen pressure, and the presence of catalyst poisons.[5][6]

Experimental Workflow

The general workflow for the reduction of this compound can be visualized as follows. This diagram illustrates the key steps from the starting material to the final purified product.

experimental_workflow General Experimental Workflow for the Reduction of this compound start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add reducing agent and catalyst/acid dissolve->add_reagent reaction Reaction under controlled temperature and time add_reagent->reaction workup Aqueous workup (e.g., neutralization, extraction) reaction->workup purification Purification (e.g., crystallization, chromatography) workup->purification product Product: 4,6-Dichloro-5-aminopyrimidine purification->product

Caption: General workflow for the reduction of this compound.

Detailed Experimental Protocols

The following are representative experimental protocols for the reduction of aromatic nitro compounds. These can be adapted for the reduction of this compound.

Reduction using Iron (Fe) Powder (General Protocol)

This method is frequently mentioned for the reduction of this compound.[1]

Materials:

  • This compound

  • Iron powder

  • Glacial acetic acid or Hydrochloric acid

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol.

  • Add iron powder to the solution (typically 3-5 equivalents).

  • Slowly add glacial acetic acid or hydrochloric acid to the mixture with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the iron residues.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Reduction using Sodium Dithionite (Na₂S₂O₄)

This protocol is adapted from a general procedure for the reduction of a nitro-substituted polymer.[2]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • In a separate beaker, dissolve sodium dithionite in water.

  • Slowly add the aqueous solution of sodium dithionite to the DMF solution of the starting material with vigorous stirring.

  • Maintain the pH of the reaction mixture between 8 and 9 by adding sodium bicarbonate as needed.

  • Stir the reaction mixture at 45°C for 24 hours or until the reaction is complete as monitored by TLC.

  • After completion, cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product as necessary.

Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

This protocol is based on a general and highly effective method for nitro group reduction.[4]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in ethanol, add tin(II) chloride dihydrate (typically 3-5 equivalents).

  • Carefully add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting crude product.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

A general and clean method for nitro group reduction.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound in a suitable solvent like ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a Parr hydrogenator can be used) at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the product. Further purification may not be necessary depending on the purity.

Signaling Pathway and Logical Relationships

The reduction of the nitro group on the pyrimidine (B1678525) ring is a key step that enables further functionalization, often leading to the synthesis of purine (B94841) analogs or other heterocyclic compounds with significant biological activity. The amino group introduced is a versatile handle for subsequent chemical modifications.

signaling_pathway Synthetic Utility of 4,6-Dichloro-5-aminopyrimidine start This compound reduction Reduction of Nitro Group start->reduction amine 4,6-Dichloro-5-aminopyrimidine reduction->amine cyclization Cyclization Reactions (e.g., with formamide, orthoesters) amine->cyclization substitution Nucleophilic Substitution of Chloro Groups amine->substitution purines Substituted Purines cyclization->purines functionalized Further Functionalized Pyrimidines substitution->functionalized

Caption: Synthetic pathways enabled by the reduction of this compound.

References

Validation of a Synthetic Route to a Ticagrelor Intermediate Using a 4,6-Dichloro-5-nitropyrimidine Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a synthetic route to a key intermediate of Ticagrelor, a potent antiplatelet agent, utilizing a derivative of 4,6-dichloro-5-nitropyrimidine. For researchers, scientists, and drug development professionals, the efficient synthesis of complex pharmaceutical intermediates is paramount. This document presents a comparative analysis of two synthetic strategies, offering objective performance metrics supported by experimental data to inform synthetic planning and process optimization.

Core Synthetic Pathways

The primary synthetic route under evaluation involves the nucleophilic aromatic substitution (SNAr) on 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838). This is compared against an alternative approach that builds the pyrimidine (B1678525) core through a cyclization reaction, thereby avoiding the use of the highly reactive dichloronitropyrimidine starting material.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the two synthetic routes, focusing on key reaction steps leading to the formation of a common Ticagrelor intermediate.

Table 1: Primary Synthetic Route Performance

StepReactionStarting MaterialsKey ReagentsReaction Time (h)Yield (%)Purity (%)
1Chlorination4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidinePOCl₃, N,N-Diisopropylethylamine487.5>98
2SNAr Reaction4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, Cyclopentylamine (B150401) derivativeTriethylamine, DBU590-95>99
3ReductionNitro-pyrimidine intermediateIron powder, Acetic acid4~90>99

Table 2: Alternative Synthetic Route Performance

StepReactionStarting MaterialsKey ReagentsReaction Time (h)Yield (%)Purity (%)
1CyclizationDiethyl malonate, Thiourea (B124793)Sodium ethoxide693>97
2S-propylation2-thio-barbituric acid derivative1-bromopropane598>98
3Amination/CouplingMonochloro-pyrimidine intermediateCyclopentylamine derivative, Cs₂CO₃3High>99

Experimental Protocols

Detailed methodologies for the key transformations in both synthetic routes are provided below.

Primary Synthetic Route: Key Step (SNAr Reaction)

To a solution of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (1.0 equiv) in ethanol, the cyclopentylamine derivative (1.1 equiv) is added. Triethylamine (TEA) (1.5 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) are subsequently added, and the reaction mixture is stirred at 10-15°C for 5 hours.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the pH of the reaction mixture is adjusted to ~5 with a sodium hydroxide (B78521) solution. The layers are separated, and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the desired product.[1]

Alternative Synthetic Route: Key Step (Cyclization)

In a reaction vessel, diethyl malonate (1.0 equiv) and thiourea (1.0 equiv) are added to a solution of sodium ethoxide in ethanol. The mixture is heated to reflux and maintained for 6 hours. After cooling to room temperature, the reaction mixture is poured into water, and the pH is adjusted to ~6 with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum to afford the 2-thio-barbituric acid derivative.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthetic_Pathway_Comparison cluster_0 Primary Route: SNAr on Dichloronitropyrimidine cluster_1 Alternative Route: Pyrimidine Ring Construction A 4,6-dihydroxy-5-nitro-2- (propylthio)pyrimidine B 4,6-dichloro-5-nitro-2- (propylthio)pyrimidine A->B POCl₃ C Coupled Nitro-Intermediate B->C Cyclopentylamine derivative, Base D Final Intermediate (Amine) C->D Reduction (Fe/AcOH) E Diethyl Malonate + Thiourea F 2-thio-barbituric acid derivative E->F NaOEt G S-propylated Intermediate F->G 1-bromopropane H Monochloro-pyrimidine Intermediate G->H Chlorination I Final Intermediate (Amine) H->I Cyclopentylamine derivative, Base

Caption: Comparison of synthetic pathways to the Ticagrelor intermediate.

Experimental_Workflow start Start: Reagent Preparation reaction Reaction Setup: - Inert atmosphere - Temperature control start->reaction monitoring Reaction Monitoring: - TLC - HPLC reaction->monitoring workup Aqueous Workup: - Quenching - Extraction monitoring->workup Upon Completion purification Purification: - Crystallization or - Column Chromatography workup->purification analysis Product Analysis: - NMR - MS - Purity (HPLC) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for synthesis and purification.

Conclusion

The validation of the synthetic route to the Ticagrelor intermediate using 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine demonstrates a high-yielding and efficient pathway. The reactivity of the dichloro-nitropyrimidine scaffold allows for a direct and effective nucleophilic aromatic substitution to introduce the complex cyclopentylamine side chain.[1]

The alternative route, which involves the initial construction of the pyrimidine ring, offers a different strategic approach. While this method avoids the use of the highly activated and potentially less selective dichloronitropyrimidine, it may require more steps to reach a common intermediate. The choice between these routes will depend on factors such as the availability of starting materials, scalability, and the specific purity requirements of the final compound. This comparative guide provides the necessary data to support an informed decision for the synthesis of this critical pharmaceutical intermediate.

References

X-ray Crystal Structure Analysis of 4,6-Dichloro-5-Substituted Pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of two derivatives of 4,6-dichloro-5-nitropyrimidine: 4,6-dichloro-5-methylpyrimidine (B15144) and 4,6-dichloro-5-methoxypyrimidine. While the crystal structure of the parent compound, this compound, is not publicly available in crystallographic databases, this guide offers a detailed examination of its closely related analogues. The data presented herein, including crystallographic parameters, bond lengths, and bond angles, serves as a valuable resource for understanding the structural impact of substituting the nitro group with methyl and methoxy (B1213986) moieties on the pyrimidine (B1678525) core. Such insights are crucial for the rational design of novel therapeutics and other advanced materials.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction studies of 4,6-dichloro-5-methylpyrimidine and 4,6-dichloro-5-methoxypyrimidine.

Parameter 4,6-Dichloro-5-methylpyrimidine 4,6-Dichloro-5-methoxypyrimidine
Chemical Formula C₅H₄Cl₂N₂C₅H₄Cl₂N₂O
Molecular Weight 163.00 g/mol 179.00 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P 1 21/n 1Pna2₁
a (Å) 7.463(5)13.6545(19)
b (Å) 7.827(5)3.9290(6)
c (Å) 11.790(5)13.0275(18)
α (˚) 9090
β (˚) 93.233(5)90
γ (˚) 9090
Volume (ų) 687.6(7)698.91(17)
Z 44
Temperature (K) 293100
Radiation Mo KαMo Kα
R-factor 0.0680.024

Selected Bond Lengths and Angles

Compound Bond Length (Å) Bond Angle (˚)
4,6-Dichloro-5-methylpyrimidine C4-Cl11.737(4)Cl1-C4-C5118.9(3)
C6-Cl21.733(4)Cl2-C6-C5119.5(3)
C4-C51.395(5)C4-C5-C6120.3(4)
C5-C61.403(6)C5-C6-N1121.2(4)
C5-C7 (Methyl)1.486(6)C4-N3-C2115.3(4)
4,6-Dichloro-5-methoxypyrimidine C1-Cl11.7262(16)Cl1-C1-N1119.33(13)
C3-Cl21.7210(19)Cl2-C3-N2119.33(14)
C1-N11.323(2)C1-N1-C2121.60(16)
C4-O11.351(2)C4-O1-C5117.80(14)
C5-O11.449(2)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4,6-dihydroxy-5-nitropyrimidine (B14392) with a chlorinating agent such as phosphorus oxychloride. A typical procedure involves the slow addition of phosphorus oxychloride to 4,6-dihydroxy-5-nitropyrimidine, followed by heating the mixture under reflux. After the reaction is complete, the excess phosphorus oxychloride is removed by distillation, and the residue is poured onto crushed ice. The resulting solid is then filtered, washed with water, and dried to yield the desired product. Further purification can be achieved by recrystallization from a suitable solvent.

Single-Crystal X-ray Diffraction Analysis

A general protocol for the single-crystal X-ray diffraction analysis of small organic molecules is as follows:

  • Crystal Growth: Single crystals of the compound are grown by slow evaporation of a saturated solution in an appropriate solvent.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using monochromatic radiation (e.g., Mo Kα).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography Start 4,6-dihydroxy-5-nitropyrimidine Reaction Reaction with POCl3 Start->Reaction Chlorination Purification Purification Reaction->Purification Work-up Product This compound Derivatives Purification->Product Crystal_Growth Crystal Growth Product->Crystal_Growth Recrystallization Data_Collection Data Collection Crystal_Growth->Data_Collection Single Crystal Selection Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Refined Model

Caption: Experimental workflow for the synthesis and X-ray crystal structure analysis.

Signaling Pathways and Logical Relationships

The structural information derived from X-ray crystallography is fundamental in drug discovery and development. The precise knowledge of the three-dimensional arrangement of atoms in a molecule allows for the understanding of its interactions with biological targets, such as enzymes and receptors. This information is critical for structure-based drug design, where novel drug candidates are designed to fit the binding site of a target protein with high affinity and selectivity.

drug_discovery_pathway cluster_structure Structural Analysis cluster_design Drug Design & Development Xray X-ray Crystal Structure Structure_Data 3D Molecular Structure Xray->Structure_Data Provides SBDD Structure-Based Drug Design Structure_Data->SBDD Informs Target_ID Target Identification Target_ID->SBDD Guides Lead_Opt Lead Optimization SBDD->Lead_Opt Leads to Preclinical Preclinical Studies Lead_Opt->Preclinical Generates Candidates for Clinical Clinical Trials Preclinical->Clinical

Caption: Role of X-ray crystallography in the drug discovery pipeline.

comparative study of catalytic systems for cross-coupling reactions with 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions with 4,6-Dichloro-5-nitropyrimidine

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine (B1678525) core is a critical step in the synthesis of a vast array of biologically active molecules. The highly functionalized this compound is a versatile building block, offering two reactive sites for palladium-catalyzed cross-coupling reactions. The choice of the catalytic system is paramount in achieving high yields, selectivity, and functional group tolerance. This guide provides an objective comparison of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions with this compound and its structural analogs.

Data Presentation

The following tables summarize the performance of different palladium-based catalytic systems in cross-coupling reactions involving dihalopyrimidines. Due to the limited availability of direct comparative studies on this compound, data from structurally related substrates are included to provide valuable insights into catalyst performance.

Table 1: Suzuki-Miyaura Coupling of Dihalopyrimidines

EntryDihalopyrimidineBoronic AcidCatalyst System (mol%)BaseSolventTemp. (°C) / Time (h)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80 / 18-2260[1]
22,4-DichloropyrimidineArylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 / 0.25 (MW)~95[2]
32-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid(η³-1-tBu-indenyl)PdCl(IPr)K₂CO₃THF/MeOH25 / 1~95[3]
42-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)100 / 1895[3]

Table 2: Buchwald-Hartwig Amination of Dihalopyrimidines

EntryDihalopyrimidineAmineCatalyst System (mol%)BaseSolventTemp. (°C) / Time (h)Yield (%)Reference
12-Halo-4,6-diethoxypyrimidinePrimary or Secondary AminePd₂(dba)₃ (1-5) / Xantphos (1.2-6)NaOt-BuToluene90-120 / 4-24Representative[4]
22- or 4-Bromo-13α-estroneSubstituted AnilinesPd(OAc)₂ (10) / X-Phos (10)KOt-BuToluene100 / 0.17 (MW)Good to Excellent[5]
3Aryl ChloridesPrimary AminesBrettPhos Pd G3 (10)LHMDSTHF65-80Representative[6]

Table 3: Heck Reaction of Halo-pyrimidines and Analogs

EntryHalideOlefinCatalyst System (mol%)BaseSolventTemp. (°C) / Time (h)Yield (%)Reference
12,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidinePhthalazine derivativeFrech catalyst (0.12)N-ethylpiperidineDMF140-150 / 1880[7]
22,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidinePhthalazine derivative(Ph₃P)₂PdCl₂ (1.25)N-ethylpiperidineDMF140-150 / 16-2050-52[7]
32,3-dichloro-1-nitrobenzeneStyrenePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF120 / 18Representative[8]

Table 4: Sonogashira Coupling of Dihalogenated Heterocycles

EntryHalideAlkyneCatalyst System (mol%)BaseSolventTemp. (°C) / Time (h)Yield (%)Reference
14,6-dichloro-2-pyroneTerminal AcetylenesPd(dba)₂ / PPh₃---Good[9]
2IodobenzenePhenylacetylenePd/CuFe₂O₄ (3)K₂CO₃EtOH70 / 390[10]
34-BromoanisolePhenylacetylene[PdCl₂(PPh₃)₂] in [C₈mim][NTf₂]-Ionic Liquid50 / 0.5 (MW)98[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each class of cross-coupling reaction, adapted for this compound based on procedures for structurally similar substrates.

1. General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of other chloropyrimidines.[2]

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours, with progress monitored by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

2. General Procedure for Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of halo-heterocycles.[4]

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a dry reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine (B1218219) ligand (e.g., Xantphos, 1.2-2.4 mol%). Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is stirred for 10-15 minutes.

  • Reagent Addition: To this mixture, add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 equiv.).

  • Reaction Conditions: The reaction vessel is sealed and heated to 90-120 °C with vigorous stirring for 4-24 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: After cooling, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

3. General Procedure for Heck Reaction

This protocol is adapted from a procedure for the Heck reaction of a substituted diaminopyrimidine.[7]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the desired olefin (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or a palladacycle, 0.1-2 mol%), and a phosphine ligand if required. Add a base (e.g., N-ethylpiperidine or Et₃N, 2.0 equiv.).

  • Solvent Addition: The tube is evacuated and backfilled with an inert gas. Add an anhydrous solvent (e.g., DMF or NMP).

  • Reaction Conditions: Heat the reaction mixture to 110-150 °C for 16-24 hours.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: Purify the residue by flash column chromatography.

4. General Procedure for Sonogashira Coupling

This protocol is based on general procedures for Sonogashira coupling reactions.[10][11]

  • Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) if required. Add a base (e.g., Et₃N or K₂CO₃, 2.0-4.0 equiv.).

  • Solvent Addition: Add a degassed solvent (e.g., THF, DMF, or EtOH).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 70 °C for 3-24 hours.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography.

Mandatory Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Coupling Partner Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Reactants->Inert_Atmosphere Catalyst Palladium Precatalyst + Ligand Catalyst->Inert_Atmosphere Base_Solvent Base + Solvent Base_Solvent->Inert_Atmosphere Heating Heating (Stirring) Inert_Atmosphere->Heating Monitoring Monitoring (TLC/LC-MS) Heating->Monitoring Quenching Quenching/ Dilution Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Final Product Purification->Product

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_reactions Cross-Coupling Reactions of this compound cluster_catalysts Catalyst Systems cluster_performance Performance Considerations Suzuki Suzuki-Miyaura (C-C) Pd_PPh3 Pd(PPh₃)₄ Suzuki->Pd_PPh3 Pd_Buchwald Pd(OAc)₂ / Buchwald Ligands (XPhos, SPhos) Suzuki->Pd_Buchwald Pd_NHC Pd-NHC (PEPPSI) Suzuki->Pd_NHC Buchwald Buchwald-Hartwig (C-N) Buchwald->Pd_Buchwald Heck Heck (C-C) Heck->Pd_PPh3 Pd_Pincer Palladacycles (Frech Catalyst) Heck->Pd_Pincer Sonogashira Sonogashira (C-C) Sonogashira->Pd_PPh3 Yield Yield Pd_PPh3->Yield Pd_Buchwald->Yield Selectivity Selectivity Pd_Buchwald->Selectivity Conditions Reaction Conditions (Temp, Time) Pd_Buchwald->Conditions Tolerance Functional Group Tolerance Pd_Buchwald->Tolerance Pd_NHC->Yield Pd_NHC->Selectivity Pd_NHC->Tolerance Pd_Pincer->Yield Pd_Pincer->Conditions

Caption: Comparative overview of catalytic systems for cross-coupling reactions.

References

Unveiling the Inhibitory Potential of 4,6-Dichloro-5-nitropyrimidine Analogs on Key Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and enzymatic targets is paramount. This guide provides a comparative analysis of the inhibitory activity of 4,6-dichloro-5-nitropyrimidine analogs and related 4,6-disubstituted pyrimidine (B1678525) derivatives against a panel of specific enzymes. Supported by experimental data, detailed protocols, and visual workflows, this document aims to be a valuable resource for advancing drug discovery efforts.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Among these, this compound serves as a versatile starting material for the synthesis of a variety of analogs with potential therapeutic applications. This guide delves into the inhibitory effects of these analogs on enzymes implicated in inflammation and cancer, providing a framework for structure-activity relationship (SAR) studies and future drug design.

Comparative Inhibitory Activity

The inhibitory potency of various 4,6-disubstituted pyrimidine analogs has been evaluated against several key enzymes. The following tables summarize the half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their efficacy.

Analogs Targeting Nitric Oxide Production

A series of 2-amino-4,6-dichloro-5-substituted-pyrimidine derivatives, close structural analogs of the parent this compound, have been assessed for their ability to inhibit immune-activated nitric oxide (NO) production. Overproduction of NO is a hallmark of chronic inflammation.

Compound ID5-SubstituentEnzyme/Process InhibitedIC50 (µM)
B1 -FNitric Oxide Production2
B2 -CH3Nitric Oxide Production9
B3 -CH2CH3Nitric Oxide Production36
B10 -C6H5Nitric Oxide Production>50

Data sourced from a study on 5-substituted 2-amino-4,6-dichloropyrimidines and their effects on immune-activated nitric oxide production.[1][2]

Analogs Targeting Protein Kinases

The 4,6-disubstituted pyrimidine scaffold has also been explored for its potential as a kinase inhibitor. Kinases are critical regulators of cell signaling, and their dysregulation is a common feature in cancer.

Microtubule Affinity-Regulating Kinase 4 (MARK4)

Compound ID4-Substituent6-SubstituentTarget EnzymeIC50 (µM)
9 4-(2,4-dimethoxyphenylsulfonyl)piperazin-1-ylthiophen-3-ylMARK412.98 ± 0.63
14 4-(naphthalen-2-ylsulfonyl)piperazin-1-ylthiophen-3-ylMARK47.52 ± 0.33

Data from a study on 4,6-disubstituted pyrimidine-based MARK4 inhibitors.[3][4]

MNK and PIM Kinases

Compound ID4-Substituent6-SubstituentTarget EnzymeIC50 (nM)
21o 4-(4-methylpiperazin-1-yl)piperidin-1-yl3-aminophenylMNK11
MNK27
PIM143
PIM2232
PIM3774

Data from a study on 4,6-disubstituted pyrido[3,2-d]pyrimidines as dual MNK/PIM inhibitors.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Nitric Oxide (NO) Production Inhibition Assay

This assay evaluates the ability of test compounds to inhibit the production of nitric oxide in immune-stimulated macrophage cells.

Cell Culture and Treatment:

  • Murine macrophage cell line J774.A1 is cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.

  • After a 1-hour pre-incubation with the test compounds, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 ng/mL) to induce NO production.

Measurement of Nitrite (B80452):

  • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm is measured using a microplate reader.

  • The amount of nitrite is determined from a sodium nitrite standard curve.

  • The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

Kinase Inhibition Assay (MARK4 - ATPase Method)

This assay measures the inhibition of the ATPase activity of the MARK4 enzyme, which is directly proportional to its kinase activity.[3][4]

Reagents and Materials:

  • Recombinant human MARK4 enzyme

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • A reaction mixture is prepared containing the MARK4 enzyme and the test compound at various concentrations in the assay buffer.

  • The reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a constant temperature (e.g., 30°C).

  • The amount of ADP produced is quantified using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • The luminescent signal is measured using a plate reader.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Incubation Reagent_Prep Assay Reagent Preparation Reaction_Start Initiation with Substrate/ATP Reagent_Prep->Reaction_Start Incubation->Reaction_Start Measurement Signal Detection (e.g., Absorbance, Luminescence) Reaction_Start->Measurement Data_Processing Data Processing and Normalization Measurement->Data_Processing IC50_Calc IC50 Value Calculation Data_Processing->IC50_Calc

General experimental workflow for determining enzyme inhibition.

Signaling_Pathway cluster_pathway Inflammatory Signaling Pathway LPS_IFNg LPS / IFN-γ Cell_Receptor Cell Surface Receptors LPS_IFNg->Cell_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPKs) Cell_Receptor->Signaling_Cascade iNOS_Induction iNOS Gene Transcription and Translation Signaling_Cascade->iNOS_Induction iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme NO_Production Nitric Oxide (NO) Production iNOS_Enzyme->NO_Production Inflammation Inflammatory Response NO_Production->Inflammation Inhibitor Pyrimidine Analog (e.g., Compound B1) Inhibitor->NO_Production Inhibition

Simplified signaling pathway for nitric oxide production and its inhibition.

Conclusion

The 4,6-disubstituted pyrimidine scaffold, including analogs of this compound, demonstrates significant potential as a source of potent enzyme inhibitors. The presented data highlights the inhibitory activity of these compounds against key enzymes involved in inflammation and cancer, such as those responsible for nitric oxide production and various protein kinases. The detailed experimental protocols and visual workflows provided in this guide offer a practical resource for researchers aiming to explore and expand upon these findings. Further investigation into the structure-activity relationships of these pyrimidine derivatives will be instrumental in the design and development of novel therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 4,6-Dichloro-5-nitropyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4,6-Dichloro-5-nitropyrimidine, a hazardous chemical requiring careful management. Adherence to these protocols is critical to protect personnel and the environment.

1. Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat and appropriate protective clothing.[1]

  • Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.[2]

All handling of this chemical waste should be conducted within a certified chemical fume hood to ensure adequate ventilation.

2. Waste Collection and Container Management

Proper containment is the foundational step in the waste disposal process.

  • Container Selection: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, leak-proof, and sealable container that is chemically compatible with the compound.[4][5] The container must be in good condition, free from rust or leaks.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its associated hazards (e.g., "Irritant").[4]

  • Segregation: Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed.[5] It should be kept separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

3. Storage of Hazardous Waste

Proper storage of the collected waste is crucial to prevent accidents and ensure compliance.

  • Designated Area: Store the sealed hazardous waste container in a designated satellite accumulation area.[5]

  • Storage Conditions: This area must be a cool, dry, and well-ventilated space, away from sources of heat or ignition.[7]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container that can hold at least 110% of the volume of the primary container to contain any potential leaks.[4]

4. Disposal Protocol

The final disposal of this compound must be handled by trained professionals in accordance with all applicable regulations.

  • Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1]

  • Regulatory Compliance: All disposal procedures must strictly adhere to local, regional, and national hazardous waste regulations.[8] Chemical waste generators are responsible for the correct classification and documentation of the waste.[7]

Prohibited Actions:

  • Do not dispose of this compound down the drain.[1][9]

  • Do not dispose of this chemical in the regular trash.[9]

  • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.

5. Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills: For minor spills, absorb the material with an inert, dry substance such as vermiculite, sand, or a chemical absorbent. Carefully sweep or scoop up the absorbed material, avoiding the creation of dust, and place it into the designated hazardous waste container.[1]

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's EHS department or emergency response team.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Collect Waste in a Labeled, Compatible, and Sealed Container B->C Containment D Store Container in a Designated Satellite Accumulation Area C->D Secure Storage E Is the container full or has it reached the time limit? D->E F Arrange for Pickup by EHS or Licensed Waste Disposal E->F Yes G Continue to Store Securely and Monitor E->G No H End: Waste Properly Disposed F->H Final Disposal G->E

References

Essential Safety and Operational Guide for 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,6-Dichloro-5-nitropyrimidine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards to ensure safe handling.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[2][3]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[2][3]

Signal Word: Warning[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or face shield.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber) and a lab coat or protective clothing.Prevents skin contact and irritation.[1][4][5]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved N95 dust mask or particle filter is recommended, especially when handling the solid form where dust may be generated.[1][3]Protects against respiratory tract irritation from dust or aerosols.[2]

Experimental Workflow and Handling Protocol

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_1 Consult Safety Data Sheet (SDS) prep_2 Ensure proper ventilation (fume hood) prep_1->prep_2 prep_3 Don appropriate PPE prep_2->prep_3 handling_1 Weigh chemical in a ventilated enclosure prep_3->handling_1 handling_2 Handle with non-sparking tools handling_1->handling_2 handling_3 Keep container tightly closed when not in use handling_2->handling_3 cleanup_1 Decontaminate work surfaces handling_3->cleanup_1 cleanup_2 Collect waste in a labeled, sealed container cleanup_1->cleanup_2 cleanup_3 Dispose of waste according to institutional and local regulations cleanup_2->cleanup_3

Caption: Safe handling workflow for this compound.

Detailed Steps:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a chemical fume hood or other well-ventilated area is operational.[1]

    • Put on all required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[1][3]

  • Handling :

    • When handling the solid, avoid creating dust.[6][7]

    • Use only in a chemical fume hood to avoid inhalation.[1]

    • Wash hands thoroughly after handling.[1]

    • Keep the container tightly closed when not in use.[6][8]

  • Storage :

    • Store in a cool, dry, and well-ventilated place away from incompatible materials.[6][8]

    • Recommended storage temperature is between 0-8°C.[9]

    • Keep containers tightly closed.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationFirst Aid and Response
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] For large spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Collect all waste material, including any contaminated items, in a clearly labeled and sealed container.

    • Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all federal, state, and local regulations.

  • Container Disposal :

    • Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.

    • Once decontaminated, containers can be disposed of according to institutional guidelines, which may include recycling or disposal as regular waste.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-5-nitropyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-5-nitropyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.